1-Bromoisoquinolin-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152177. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromoisoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-7-4-2-1-3-6(7)5-8(11)12-9/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQUIUNIVDKHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302622 | |
| Record name | 1-bromoisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13130-79-5 | |
| Record name | 13130-79-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromoisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromoisoquinolin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromoisoquinolin-3-amine (CAS No. 13130-79-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromoisoquinolin-3-amine, with the Chemical Abstracts Service (CAS) registry number 13130-79-5, is a key heterocyclic building block in the field of medicinal chemistry and drug discovery.[1][2] Its isoquinoline core is a privileged scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of a bromine atom at the 1-position and an amino group at the 3-position makes this compound a versatile intermediate for the synthesis of diverse and complex molecular architectures, particularly for the development of kinase inhibitors and other targeted therapeutics.
Physicochemical and Safety Data
A summary of the key physicochemical properties and hazard classifications for this compound is provided below.
| Property | Value |
| CAS Number | 13130-79-5 |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol |
| IUPAC Name | This compound |
| Synonyms | 3-Amino-1-bromoisoquinoline |
| Hazard Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[1] |
Synthesis of this compound
The synthesis of this compound can be approached through various synthetic routes. One common strategy involves the construction of the isoquinoline ring system followed by functional group interconversions. For instance, a plausible route could involve the synthesis of an appropriately substituted isoquinoline precursor, followed by bromination and amination steps. The specific conditions for these transformations would require careful optimization to ensure regioselectivity and good yields.
Reactivity and Key Transformations
The dual functionality of this compound offers two primary sites for chemical modification: the bromine atom and the amino group.
-
Bromine Atom (C1-Position): The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, through reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These transformations are fundamental for exploring the structure-activity relationships (SAR) of isoquinoline-based drug candidates.
-
Amino Group (C3-Position): The primary amino group is nucleophilic and can participate in a range of reactions, including N-acylation, N-alkylation, and N-arylation.[1] It can also serve as a handle for constructing more complex heterocyclic systems.
The following diagram illustrates a general workflow for the functionalization of this compound via cross-coupling reactions.
General workflow for functionalization.
Experimental Protocols
Detailed methodologies for key transformations of this compound are provided below. These protocols are representative and may require optimization based on the specific substrate and desired product.
Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add this compound, the desired arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and water to the vial.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 1-aryl-isoquinolin-3-amine derivative.[3]
Buchwald-Hartwig Amination
This protocol outlines a standard procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 mmol)
-
Amine (e.g., aniline derivative) (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound, the amine, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.[3]
Applications in Drug Discovery
The isoquinoline scaffold is a core component of many kinase inhibitors. Kinases are crucial enzymes that regulate cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.[4] Derivatives of this compound can be synthesized to target the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting downstream signaling cascades that promote cell proliferation and survival.
The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound acts as a kinase inhibitor.
Hypothetical kinase inhibition pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel bioactive compounds. Its amenability to a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the creation of diverse chemical libraries for drug screening. The isoquinoline core, combined with the ability to introduce a wide range of substituents at the 1- and 3-positions, makes this compound a highly attractive starting material for the development of targeted therapies, especially in the field of oncology. Further exploration of the chemical space around this scaffold holds significant promise for the discovery of next-generation therapeutics.
References
- 1. 7-Bromoisoquinolin-3-amine | 1192815-02-3 | Benchchem [benchchem.com]
- 2. CAS # 13130-79-5, this compound, 3-Amino-1-bromoisoquinoline - chemBlink [ww.chemblink.com]
- 3. benchchem.com [benchchem.com]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 1-Bromoisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical data for the heterocyclic compound 1-Bromoisoquinolin-3-amine. This molecule serves as a valuable building block in medicinal chemistry and materials science, incorporating the privileged isoquinoline scaffold with two versatile functional groups: a bromine atom and an amino group. The strategic placement of these groups allows for diverse synthetic transformations, making it a key intermediate in the development of novel therapeutic agents and functional materials.
Core Chemical and Physical Properties
This compound is a solid at room temperature. While specific experimental data for its melting point, boiling point, and solubility are not widely published, its properties can be inferred from related isoquinoline derivatives. The presence of the amino group is expected to increase its melting point compared to 1-bromoisoquinoline and allow for solubility in polar organic solvents.
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 3-Amino-1-bromoisoquinoline | [1][2] |
| CAS Number | 13130-79-5 | [1][2] |
| Molecular Formula | C₉H₇BrN₂ | [2] |
| Molecular Weight | 223.07 g/mol | [2] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Soluble in polar organic solvents (predicted) | N/A |
Spectroscopic and Analytical Data
Detailed experimental spectra for this compound are available from specialized chemical suppliers[3]. The expected spectral characteristics are summarized below based on the analysis of its functional groups and data from analogous structures.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Protons (6H): Multiple signals in the δ 7.0-9.0 ppm range. Protons on the carbocyclic ring will appear as multiplets, while the proton at the C4 position will likely be a singlet. The amino group protons (-NH₂) will appear as a broad singlet, typically in the δ 4.0-6.0 ppm range, which may be exchangeable with D₂O. |
| ¹³C NMR | - Aromatic Carbons (9C): Signals expected in the δ 110-155 ppm range. The carbon bearing the bromine (C1) and the carbon bearing the amino group (C3) will be significantly shifted. Quaternary carbons will typically show weaker signals. |
| IR Spectroscopy | - N-H Stretching: Two characteristic bands for a primary amine are expected in the 3250-3400 cm⁻¹ region (symmetric and asymmetric stretches)[4][5]. - N-H Bending: A bending vibration is expected around 1580-1650 cm⁻¹[4]. - C=C & C=N Stretching: Aromatic ring stretches are expected in the 1450-1620 cm⁻¹ region[6]. - C-Br Stretching: A signal in the fingerprint region, typically below 700 cm⁻¹, indicates the C-Br bond. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z ≈ 222 and 224 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom (⁷⁹Br and ⁸¹Br)[6]. - Fragmentation: Fragmentation may involve the loss of Br, HCN, or other small molecules. |
Experimental Protocols
Synthesis of this compound
A common synthetic route to halo-isoquinolines involves the reaction of the corresponding isoquinoline N-oxide with a phosphorus oxyhalide. The following is a generalized protocol adapted from methods for similar transformations[7].
1. Preparation of Isoquinolin-3-amine N-oxide (Intermediate - Not Detailed) This intermediate can be prepared from isoquinolin-3-amine through oxidation, typically using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).
2. Bromination of Isoquinolin-3-amine N-oxide
-
Reaction Setup: To a stirred solution of isoquinolin-3-amine N-oxide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., argon), cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add phosphorus oxybromide (POBr₃) (1.2 equiv). Following this, add anhydrous N,N-dimethylformamide (DMF) (0.5 equiv) dropwise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature (approx. 25 °C) and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) at 0 °C until the pH of the aqueous phase is between 7 and 8. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer thoroughly with dichloromethane (3x).
-
Purification: Combine all organic phases, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude residue by flash column chromatography on silica gel, typically using an eluent system such as petroleum ether/ethyl acetate, to yield pure this compound.
Caption: Synthetic workflow for this compound.
Reactivity and Applications in Drug Development
This compound is a bifunctional molecule, offering two distinct sites for synthetic modification, which makes it a highly valuable scaffold in medicinal chemistry.
-
Reactivity at the C1-Bromine Position: The bromine atom is a versatile handle for introducing molecular diversity. It readily participates in various transition-metal-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, enabling the synthesis of more complex diamine structures.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, useful for constructing rigid linkers.
-
Heck Coupling: Reaction with alkenes to introduce vinyl substituents.
-
-
Reactivity at the C3-Amino Position: The primary amino group is a key pharmacophoric element and a site for further derivatization[8]. It can undergo a wide range of reactions, including:
-
Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides to form amides and sulfonamides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles (e.g., in a Sandmeyer-type reaction) to introduce functionalities like -OH, -CN, or other halogens.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary amines.
-
The isoquinoline core is a privileged structure found in numerous biologically active natural products and synthetic drugs. Derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. The ability to functionalize both the C1 and C3 positions of this molecule allows for the generation of large chemical libraries for screening against various biological targets.
Caption: Key reactivity sites of this compound.
Safety Information
This compound is classified as a hazardous substance. Appropriate safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be employed during handling. Work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation |
STOT: Specific Target Organ Toxicity Data sourced from supplier safety information.
References
- 1. CAS # 13130-79-5, this compound, 3-Amino-1-bromoisoquinoline - chemBlink [ww.chemblink.com]
- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 3. This compound(13130-79-5) 1H NMR [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. benchchem.com [benchchem.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. 7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Bromoisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-Bromoisoquinolin-3-amine, a heterocyclic amine of interest in medicinal chemistry and synthetic organic chemistry. The guide details its molecular structure, physicochemical properties, potential synthetic routes, and relevant safety information.
Core Molecular and Physical Properties
This compound is a substituted isoquinoline derivative. The presence of the bromine atom and the amine group on the isoquinoline scaffold makes it a versatile building block for the synthesis of more complex molecules with potential pharmacological activities.
Table 1: Chemical and Physical Data for this compound
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Amino-1-bromoisoquinoline, 1-bromo-3-isoquinolinamine | [1][2] |
| CAS Number | 13130-79-5 | [1][2][3] |
| Molecular Formula | C₉H₇BrN₂ | [1][2][4] |
| Molecular Weight | 223.07 g/mol | [1][2][4] |
| Melting Point | 144°C to 146°C | [1] |
| Assay | ≥ 96% (HPLC) | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(N=C2Br)N | [1] |
| InChI Key | PSQUIUNIVDKHJK-UHFFFAOYSA-N | [1] |
Molecular Structure
The core of this compound is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. A bromine atom is substituted at the C1 position, and an amine group is at the C3 position.
Experimental Protocols: A Plausible Synthetic Pathway
Step 1: Synthesis of 1-Bromoisoquinoline (Precursor)
This protocol is adapted from the general procedure for the bromination of azine N-oxides.[5]
-
Reaction Setup: A solution of isoquinoline-N-oxide (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) is prepared in an oven-dried flask under an argon atmosphere.
-
Reagent Addition: The solution is cooled to 0°C in an ice bath. Phosphorus oxybromide (POBr₃, 1.2 equivalents) is added slowly, followed by the dropwise addition of N,N-dimethylformamide (DMF, 0.5 equivalents).
-
Reaction Execution: The reaction mixture is allowed to warm to room temperature (25°C) and stirred for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous sodium carbonate (Na₂CO₃) solution until the pH is adjusted to 7-8. The organic layer is separated, and the aqueous phase is extracted with CH₂Cl₂.
-
Purification: The combined organic phases are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography.
Step 2: Synthesis of this compound
This procedure is based on the principles of the Buchwald-Hartwig amination, a standard method for forming C-N bonds.[6]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (argon), add 1-Bromoisoquinoline (1.0 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%).
-
Reagent Addition: Add a base (e.g., sodium tert-butoxide, NaOtBu, 1.2-1.5 equivalents). Then, add an anhydrous, degassed solvent such as toluene or dioxane via syringe. Finally, introduce the ammonia source (e.g., an ammonia surrogate like benzophenone imine, followed by hydrolysis, or using aqueous ammonia with specific ligands).
-
Reaction Execution: The sealed tube is heated to the required temperature (typically 80-110°C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an appropriate solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove the catalyst. The filtrate is washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield this compound.
Analytical Workflow
The identity and purity of the final compound are typically confirmed through a combination of spectroscopic and chromatographic methods.
Safety and Handling
Based on available data, this compound should be handled with care in a laboratory setting.[2]
-
Hazard Classifications: It is classified as causing skin irritation (Skin Irrit. 2), serious eye irritation (Eye Irrit. 2A), and may cause respiratory irritation (STOT SE 3).[2] It may also be harmful if swallowed, inhaled, or absorbed through the skin.
-
Recommended Precautions: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood. Avoid generating dust.
This guide provides a foundational understanding of this compound. Researchers should consult primary literature and safety data sheets for more detailed experimental and safety information.
References
- 1. 3-Amino-1-bromoisoquinoline, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. CAS # 13130-79-5, this compound, 3-Amino-1-bromoisoquinoline - chemBlink [ww.chemblink.com]
- 3. This compound | 13130-79-5 [chemicalbook.com]
- 4. 7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis of 1-Bromoisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-Bromoisoquinolin-3-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from the readily available starting material, 4-bromo-2-methylbenzonitrile. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic route to facilitate its application in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a three-step sequence involving benzylic bromination, cyanation, and a final cyclization reaction. The overall transformation is depicted in the following workflow diagram.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols and Data
This section details the experimental procedures for each step of the synthesis, including reagents, reaction conditions, and expected outcomes.
Step 1: Benzylic Bromination of 4-Bromo-2-methylbenzonitrile
The initial step involves the radical bromination of the benzylic methyl group of 4-bromo-2-methylbenzonitrile using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.
Caption: Reaction scheme for the benzylic bromination.
Experimental Protocol:
A solution of 4-bromo-2-methylbenzonitrile (1.0 eq) in anhydrous carbon tetrachloride (CCl4) is treated with N-bromosuccinimide (1.0-1.2 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1][2] The reaction mixture is heated to reflux and monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed.[1] After cooling to room temperature, the succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-bromo-2-(bromomethyl)benzonitrile, which can be purified further by recrystallization.
| Parameter | Value | Reference |
| Starting Material | 4-Bromo-2-methylbenzonitrile | |
| Reagents | N-Bromosuccinimide, AIBN | [1] |
| Solvent | Carbon Tetrachloride | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 3 hours | [1] |
| Expected Yield | >80% (based on similar reactions) |
Step 2: Cyanation of 4-Bromo-2-(bromomethyl)benzonitrile
The benzylic bromide is then converted to the corresponding nitrile via a nucleophilic substitution reaction with a cyanide salt.
Caption: Reaction scheme for the nucleophilic cyanation.
Experimental Protocol:
To a solution of 4-bromo-2-(bromomethyl)benzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), a solution of sodium cyanide (1.8 eq) in DMSO is added.[3] The reaction mixture is heated to approximately 90°C for 2 hours.[3] After cooling, the mixture is poured into ice water and extracted with an organic solvent such as diethyl ether.[3] The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 4-bromo-2-(cyanomethyl)benzonitrile.[3]
| Parameter | Value | Reference |
| Starting Material | 4-Bromo-2-(bromomethyl)benzonitrile | |
| Reagent | Sodium Cyanide | [3] |
| Solvent | Dimethyl Sulfoxide (DMSO) | [3] |
| Temperature | 90 °C | [3] |
| Reaction Time | 2 hours | [3] |
| Expected Yield | ~87% | [3] |
Step 3: Cyclization to this compound
The final step involves the acid-mediated cyclization of the dinitrile intermediate to form the desired this compound. Substituted 1-bromo-3-aminoisoquinolines can be prepared from the corresponding dinitrile by treatment with HBr in an acidic or nonpolar solvent.[4]
References
Spectroscopic and Technical Profile of 1-Bromoisoquinolin-3-amine: A Guide for Researchers
For immediate release: This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Bromoisoquinolin-3-amine (CAS No. 13130-79-5), a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the predicted spectral characteristics and general experimental protocols for the characterization of this compound.
Chemical Structure and Properties
-
Synonyms: 3-Amino-1-bromoisoquinoline[1]
-
CAS Number: 13130-79-5[1]
-
Molecular Formula: C₉H₇BrN₂[1]
-
Molecular Weight: 223.07 g/mol [1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of related isoquinoline and brominated aromatic amine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J, Hz) |
| ~8.0-8.2 | d | 1H | H-8 | J ≈ 8.0 |
| ~7.5-7.8 | m | 2H | H-5, H-7 | |
| ~7.3-7.5 | t | 1H | H-6 | J ≈ 7.5 |
| ~6.8-7.0 | s | 1H | H-4 | |
| ~5.0-6.0 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150-155 | C-3 |
| ~145-150 | C-1 |
| ~135-140 | C-8a |
| ~128-132 | C-7 |
| ~127-130 | C-5 |
| ~125-128 | C-4a |
| ~122-125 | C-6 |
| ~120-123 | C-8 |
| ~100-105 | C-4 |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation | Notes |
| 222/224 | [M]⁺ | Molecular ion peak showing a characteristic ~1:1 isotopic pattern for a compound containing one bromine atom. |
| 143 | [M-Br]⁺ | Fragment corresponding to the loss of the bromine atom. |
| 116 | [M-Br-HCN]⁺ | Further fragmentation of the isoquinoline core. |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3450-3300 | Amine (-NH₂) | Asymmetric and symmetric N-H stretching (two bands expected for a primary amine) |
| 3100-3000 | Aromatic C-H | C-H stretching |
| 1650-1580 | Amine (-NH₂) | N-H bending (scissoring) |
| 1620-1450 | Aromatic Ring | C=C and C=N stretching |
| 1335-1250 | Aromatic Amine | C-N stretching |
| 1100-1000 | Aryl-Br | C-Br stretching |
| 900-680 | Aromatic C-H | Out-of-plane C-H bending |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of this compound and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to encompass the expected chemical shift range (e.g., 0-10 ppm).
-
Employ a 90° pulse angle.
-
Use a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
Employ a proton-decoupled pulse sequence.
-
Use a longer relaxation delay (e.g., 2-5 seconds).
-
Acquire a larger number of scans to compensate for the low natural abundance of ¹³C.
-
-
Data Processing: Process the Free Induction Decay (FID) using a Fourier transform. The resulting spectrum should be phased, baseline-corrected, and referenced to the internal standard.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a GC or LC inlet for dissolved samples.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and characteristic fragments. Electrospray Ionization (ESI) can also be used for softer ionization.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peaks, paying close attention to the isotopic pattern of bromine ([M]⁺ and [M+2]⁺ in a ~1:1 ratio). Analyze the fragmentation pattern to support the proposed structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Background Collection: Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a novel or synthesized compound like this compound.
Caption: Logical workflow for the synthesis and characterization of a chemical compound.
Biological Activity Context
While specific biological studies on this compound are limited in the public domain, the isoquinoline scaffold is a well-established privileged structure in medicinal chemistry. Derivatives of isoquinoline have demonstrated a wide range of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The presence of the bromine atom and the amino group on the isoquinoline core of this compound makes it a valuable building block for the synthesis of new chemical entities with potential therapeutic applications. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while the amino group can be involved in crucial hydrogen bonding interactions with biological targets. Further research into the specific biological profile of this compound is warranted.
References
Discovery of 1-Bromoisoquinolin-3-amine
An In-depth Technical Guide to the Synthesis and Properties of 1-Bromoisoquinolin-3-amine
Authored by: Gemini
Publication Date: December 24, 2025
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited direct literature on its initial discovery, this document outlines a plausible and scientifically supported synthetic pathway, derived from established reactions of isoquinoline derivatives. Detailed experimental protocols, physicochemical data, and safety information are presented. The potential utility of this compound as a scaffold for the development of novel therapeutic agents is also discussed, drawing on the known biological activities of related isoquinoline and quinoline structures. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction
Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, frequently found in natural products and forming the core structure of many pharmacologically active molecules.[1][2][3] The functionalization of the isoquinoline scaffold allows for the fine-tuning of biological activity, making substituted isoquinolines valuable building blocks in medicinal chemistry.[4] this compound (CAS No. 13130-79-5) is a bifunctional molecule featuring both a reactive bromine atom and an amino group on the isoquinoline core. These functional groups provide versatile handles for further chemical modifications, such as cross-coupling reactions and amide bond formation, enabling the synthesis of diverse compound libraries for drug screening. While the specific "discovery" of this compound is not well-documented in a single seminal publication, its synthesis can be achieved through logical extensions of known methodologies for isoquinoline chemistry. This guide details a proposed synthetic route and collates the available data on this compound.
Physicochemical and Safety Data
A summary of the key physicochemical properties and hazard classifications for this compound is provided below. This data is compiled from chemical databases and safety data sheets.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 13130-79-5 | [5][6] |
| Molecular Formula | C₉H₇BrN₂ | [5] |
| Molecular Weight | 223.07 g/mol | [5] |
| Synonyms | 3-Amino-1-bromoisoquinoline | [5] |
Safety and Hazard Information
| Hazard Classification | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
| Data sourced from ChemBlink.[5] |
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process starting from isoquinoline. The proposed pathway involves the N-oxidation of isoquinoline, followed by di-bromination and a subsequent selective nucleophilic amination. This approach is based on established reactivity patterns of isoquinoline and its derivatives.[7][8]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are detailed, hypothetical procedures based on analogous reactions found in the literature.[7][8][9] Researchers should exercise all necessary safety precautions and optimize conditions as required.
Step 1: Synthesis of Isoquinoline N-oxide
Reaction: Oxidation of isoquinoline.
Procedure:
-
To a solution of isoquinoline (1.0 equiv) in dichloromethane (DCM, 0.2 M), add m-chloroperoxybenzoic acid (m-CPBA, 1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure isoquinoline N-oxide.
Step 2: Synthesis of 1,3-Dibromoisoquinoline
Reaction: Bromination of isoquinoline N-oxide.
Procedure:
-
To a stirred solution of isoquinoline N-oxide (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C under an argon atmosphere, add phosphorus oxybromide (POBr₃, 2.5 equiv).
-
Add N,N-dimethylformamide (DMF, 0.5 equiv) dropwise.
-
Warm the resulting mixture to 25 °C and stir for 12-18 hours until TLC indicates the consumption of the starting material.[7]
-
Carefully quench the reaction by the slow addition of a saturated aqueous sodium carbonate solution to adjust the pH to 7-8.
-
Separate the organic layer and extract the aqueous phase thoroughly with dichloromethane.
-
Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: petroleum ether/ethyl acetate) to isolate 1,3-dibromoisoquinoline.
Step 3: Synthesis of this compound
Reaction: Selective amination of 1,3-dibromoisoquinoline.
Procedure:
-
In a flask equipped for low-temperature reactions, condense ammonia gas to approximately -78 °C (dry ice/acetone bath) to obtain liquid ammonia.
-
Add a catalytic amount of ferric nitrate, followed by small pieces of potassium metal until a persistent blue color is observed, indicating the formation of potassium amide (KNH₂).
-
Add 1,3-dibromoisoquinoline (1.0 equiv) dissolved in a minimal amount of anhydrous THF to the stirred solution of KNH₂ in liquid ammonia.
-
Maintain the reaction at -33 °C (boiling point of ammonia) for several hours, monitoring the reaction progress by TLC. The reaction proceeds via a nucleophilic substitution mechanism, likely an Sₙ(ANRORC) or an addition-elimination pathway, where the 3-position is typically more susceptible to nucleophilic attack in such systems.[8]
-
Upon completion, quench the reaction by the careful addition of solid ammonium chloride.
-
Allow the ammonia to evaporate. To the remaining residue, add water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Potential Biological Significance and Applications
While the specific biological activities of this compound are not extensively reported, the isoquinoline and quinoline cores are present in numerous compounds with a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] Derivatives of 3-bromoisoquinoline have been investigated as potential analgesic and anti-inflammatory agents.[1]
The structure of this compound is a valuable starting point for the synthesis of more complex molecules. For instance, the bromine atom at the 1-position can be utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce various aryl or alkyl groups. The amino group at the 3-position can be acylated, alkylated, or used as a directing group for further functionalization of the heterocyclic ring. This dual functionality allows for the creation of diverse chemical libraries for screening against various biological targets, such as protein kinases, which are often implicated in cancer signaling pathways.
Caption: Potential inhibition of kinase signaling pathways by isoquinoline derivatives.
Conclusion
This compound represents a strategically important synthetic intermediate in the field of medicinal chemistry. Although its discovery is not prominently documented, a robust synthetic route can be proposed based on fundamental principles of heterocyclic chemistry. The presence of two distinct reactive sites on the isoquinoline core makes it an attractive scaffold for the development of novel, biologically active compounds. This guide provides the necessary theoretical and practical framework for its synthesis and further exploration by researchers in drug development and organic synthesis.
References
- 1. jptcp.com [jptcp.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. CAS # 13130-79-5, this compound, 3-Amino-1-bromoisoquinoline - chemBlink [ww.chemblink.com]
- 6. This compound | 13130-79-5 [chemicalbook.com]
- 7. 1-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Physical characteristics of 1-Bromoisoquinolin-3-amine
An In-depth Technical Guide to the Physical Characteristics of 1-Bromoisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the physical and chemical characteristics of this compound (CAS No: 13130-79-5). It includes a summary of its key properties, detailed spectral data analysis, representative experimental protocols for its synthesis and purification, and essential safety and handling information. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this heterocyclic compound.
Chemical and Physical Properties
This compound, also known as 3-Amino-1-bromoisoquinoline, is a halogenated amino derivative of the isoquinoline scaffold.[1][2] Its core structure is of significant interest in medicinal chemistry and materials science. The compound is a solid at room temperature. While specific experimental data for properties like melting point and solubility are not widely reported in the literature, its structure suggests solubility in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 3-Amino-1-bromoisoquinoline | [1][2] |
| CAS Number | 13130-79-5 | [1][2] |
| Molecular Formula | C₉H₇BrN₂ | [1][2] |
| Molecular Weight | 223.07 g/mol | [2] |
| Appearance | Solid | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available (likely decomposes) | N/A |
| SMILES | NC1=NC(Br)=C2C=CC=CC2=C1 | [2] |
Spectral Data Analysis
Detailed experimental spectra for this compound are available from various chemical suppliers.[3] The following sections describe the expected characteristic signals based on its molecular structure.
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the isoquinoline ring system and the protons of the primary amine group. The aromatic protons would typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by their positions relative to the bromine and amine substituents. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent and affected by the solvent.[4]
-
¹³C NMR: The carbon NMR spectrum should display nine distinct signals for the carbon atoms of the isoquinoline core.[5] Carbons directly attached to the electron-withdrawing bromine and nitrogen atoms would be significantly shifted. The carbon attached to the bromine (C1) would be expected in the range of δ 140-150 ppm, while the carbon bearing the amine group (C3) would be shifted downfield. Carbons directly attached to nitrogen in aromatic systems typically appear in the 10-65 ppm region, though this can vary.[4]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands are summarized below.
Table 2: Predicted IR Absorption Bands
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Characteristics | Source(s) |
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 | Two distinct, medium-intensity bands. | [6][7] |
| Primary Amine (N-H) | Scissoring (Bend) | 1650 - 1580 | Medium to strong absorption. | [4][6] |
| Aromatic Ring (C=C) | Stretch | 1600 - 1450 | Multiple sharp bands of variable intensity. | [8] |
| Aromatic Amine (C-N) | Stretch | 1335 - 1250 | Strong intensity band. | [4][6] |
| Aryl Halide (C-Br) | Stretch | 600 - 500 | Medium to strong absorption in the fingerprint region. | N/A |
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a distinct molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the mass spectrum will exhibit two peaks for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and another of nearly equal intensity at two mass units higher for the molecule containing ⁸¹Br (M+2).[9] This isotopic pattern is a definitive indicator for the presence of a single bromine atom in the molecule.
Experimental Protocols
Representative Synthesis via Bromination
A common method for introducing a bromine atom at the 1-position of an isoquinoline ring is through the reaction of the corresponding isoquinoline N-oxide with a brominating agent like phosphorus oxybromide (POBr₃).[10]
Protocol:
-
N-Oxide Formation: The starting material, isoquinolin-3-amine, is first oxidized to 3-aminoisoquinoline N-oxide using an appropriate oxidizing agent (e.g., m-CPBA) in a suitable solvent like dichloromethane (DCM).
-
Reaction Setup: In a three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 3-aminoisoquinoline N-oxide is prepared in anhydrous DCM (approx. 0.1 M) and cooled to 0 °C in an ice bath.[10]
-
Bromination: Phosphorus oxybromide (POBr₃, approx. 1.2 equivalents) is added to the stirred solution, followed by the dropwise addition of N,N-dimethylformamide (DMF, approx. 0.5 equivalents).[10]
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature (25 °C) and stirred for several hours.[10] Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[10]
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous sodium carbonate (Na₂CO₃) solution to adjust the pH to 7-8.[10]
-
Extraction: The organic layer is separated, and the aqueous phase is thoroughly extracted multiple times with DCM.[10]
-
Purification: The combined organic phases are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.[10]
-
Final Purification: The crude solid is further purified by flash column chromatography on silica gel, typically using a solvent system such as petroleum ether/ethyl acetate to afford pure this compound.[10]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
Safety and Handling
This compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It also causes skin and serious eye irritation and may cause respiratory irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat, are mandatory when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
Table 3: GHS Hazard and Precautionary Statements
| Classification | Code | Statement | Source(s) |
| Hazard | H302 | Harmful if swallowed | [1] |
| H312 | Harmful in contact with skin | [1] | |
| H332 | Harmful if inhaled | [1] | |
| H315 | Causes skin irritation | [1] | |
| H319 | Causes serious eye irritation | [1] | |
| H335 | May cause respiratory irritation | [1] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | N/A |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | N/A | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | N/A | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | N/A | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | N/A |
References
- 1. CAS # 13130-79-5, this compound, 3-Amino-1-bromoisoquinoline - chemBlink [ww.chemblink.com]
- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 3. This compound(13130-79-5) 1H NMR [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 11. Isoquinoline synthesis [organic-chemistry.org]
An In-depth Technical Guide to Isoquinoline Alkaloids: From Core Structure to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isoquinoline alkaloids, a large and structurally diverse class of naturally occurring compounds with significant pharmacological importance. This document delves into their classification, biosynthesis, and mechanisms of action, with a focus on their therapeutic potential. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the complex interactions and methodologies.
Introduction to Isoquinoline Alkaloids
Isoquinoline alkaloids are a major group of alkaloids, with approximately 2,500 distinct compounds identified to date.[1] These compounds are characterized by a core structure featuring an isoquinoline nucleus, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.[2] They are predominantly found in plants, particularly within the families Papaveraceae (e.g., opium poppy), Berberidaceae (e.g., barberry), Menispermaceae, and Ranunculaceae.[3]
The diverse pharmacological activities of isoquinoline alkaloids have made them a focal point of research and drug development for centuries. Notable examples include the potent analgesic morphine, the antimicrobial agent berberine, and the antitussive codeine.[3][4] Their therapeutic applications span a wide range of conditions, including cancer, microbial infections, inflammation, and neurological disorders.[5][6]
Classification of Isoquinoline Alkaloids
The vast family of isoquinoline alkaloids is categorized into several subgroups based on their chemical structures. This classification aids in understanding their biosynthetic origins and predicting their pharmacological properties.
Table 1: Major Classes of Isoquinoline Alkaloids and Representative Examples
| Class | Core Structure | Representative Alkaloids | Key Biological Activities |
| Simple Isoquinolines | Basic isoquinoline ring | Salsoline, Mimosamycin | Antihypertensive, Antibiotic |
| Benzylisoquinolines | Isoquinoline with a benzyl group at C1 | Papaverine, Reticuline | Vasodilator, Biosynthetic precursor |
| Aporphines | Tetracyclic core from intramolecular C-C bond formation | Boldine, Glaucine | Antioxidant, Anti-inflammatory |
| Protoberberines | Tetracyclic core with a berberine bridge | Berberine, Palmatine | Antimicrobial, Anticancer, Antidiabetic |
| Benzophenanthridines | Tetracyclic core with a phenanthridine system | Sanguinarine, Chelerythrine | Antimicrobial, Anticancer, Anti-inflammatory |
| Morphinans | Pentacyclic core | Morphine, Codeine, Thebaine | Analgesic, Antitussive |
| Phthalideisoquinolines | Isoquinoline linked to a phthalide group | Noscapine, Hydrastine | Antitussive, Anticancer |
| Bisbenzylisoquinolines | Dimer of two benzylisoquinoline units | Tubocurarine, Tetrandrine | Muscle relaxant, Anti-inflammatory |
Biosynthesis of Isoquinoline Alkaloids
The biosynthesis of isoquinoline alkaloids originates from the aromatic amino acid L-tyrosine.[7] Tyrosine is first converted to dopamine and 4-hydroxyphenylacetaldehyde.[8] These two molecules then undergo a condensation reaction, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine, the central precursor to all isoquinoline alkaloids.[7]
From (S)-norcoclaurine, a series of enzymatic reactions, including hydroxylations, methylations, and intramolecular cyclizations, lead to the vast array of isoquinoline alkaloid structures. For instance, the benzylisoquinoline alkaloid (S)-reticuline is a key branch point intermediate that can be further metabolized to produce morphinans, protoberberines, and benzophenanthridines.[1]
Figure 1: Simplified biosynthetic pathway of major isoquinoline alkaloid classes.
Pharmacological Activities and Quantitative Data
Isoquinoline alkaloids exhibit a broad spectrum of pharmacological activities, making them promising candidates for drug development.
Anticancer Activity
Many isoquinoline alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[9]
Table 2: In Vitro Anticancer Activity of Selected Isoquinoline Alkaloids (IC50 Values)
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Sanguinarine | A375 (Melanoma) | 2.378 | [2] |
| Sanguinarine | A2058 (Melanoma) | 2.719 | [2] |
| Chelerythrine | BGC-823 (Gastric) | Not specified, but induced apoptosis | [9] |
| Berberine | H22 (Hepatoma) | 18.3 µg/ml | [10] |
| Berberine (Solid Lipid Nanoparticles) | H22 (Hepatoma) | 11.6 µg/ml | [10] |
| Sanguinarine | FaDu (Head and Neck) | 0.11-0.54 µg/mL | [11] |
| Chelerythrine | FaDu (Head and Neck) | 0.14-0.46 µg/mL | [11] |
Table 3: In Vivo Antitumor Efficacy of Berberine in H22 Tumor-Bearing Mice
| Treatment | Dose | Tumor Inhibition Rate (%) | Reference |
| Berberine | 100 mg/kg (intragastric) | 41.4 | [10] |
| Berberine-Solid Lipid Nanoparticles | 100 mg/kg (intragastric) | 65.1 | [10] |
A meta-analysis of 26 studies on the anticancer effects of berberine in animal models revealed a significant reduction in both tumor volume and weight.[12][13] For instance, in a study on B16 melanoma in C57BL/6 mice, berberine at doses of 5 and 10 mg/kg significantly reduced tumor volume by day 16.[8][14]
Antimicrobial Activity
Isoquinoline alkaloids, particularly protoberberines and benzophenanthridines, are known for their potent antimicrobial properties against a wide range of pathogens, including drug-resistant strains.
Table 4: In Vitro Antimicrobial Activity of Selected Isoquinoline Alkaloids (MIC Values)
| Alkaloid | Microorganism | MIC (µg/mL) | Reference |
| Berberine | Methicillin-resistant Staphylococcus aureus (MRSA) | 32 - 128 | [7] |
| Sanguinarine Chloride Hydrate | Staphylococcus aureus | 128 | [15] |
| HSN584 (alkynyl isoquinoline) | MRSA | 4 | [16] |
| HSN739 (alkynyl isoquinoline) | MRSA | 8 | [16] |
| Roemerine (from plant extract) | Klebsiella pneumoniae | 9.7 - 19 | [3][17] |
| Roemerine (from plant extract) | Candida albicans | 2.4 | [3][17] |
In a murine skin infection model with methicillin-resistant Staphylococcus pseudintermedius (MRSP), a sanguinarine hydrogel (2.5/5 mg/mL) demonstrated significant antibacterial efficacy, accelerated wound healing, and reduced the bacterial load.[9][18]
Anti-inflammatory and Other Activities
Isoquinoline alkaloids also possess significant anti-inflammatory, neuroprotective, and cardioprotective properties.[19] For example, berberine has been shown to ameliorate inflammatory responses by modulating signaling pathways such as the TLR4/NF-κB pathway.[11] In a rat model of myocardial ischemia-reperfusion injury, isoquinoline alkaloids significantly reduced the infarct size.[20]
Key Signaling Pathways
The pharmacological effects of isoquinoline alkaloids are often mediated through their interaction with key cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival.[15] Several isoquinoline alkaloids, including berberine, have been shown to inhibit the activation of the NF-κB pathway.[5][16] This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11][17]
Figure 2: Inhibition of the NF-κB signaling pathway by Berberine.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[21] Sanguinarine has been shown to target the MAPK pathway, leading to its anticancer effects.[20] It can inhibit the phosphorylation of key components of this pathway, such as MEK and ERK, thereby suppressing cancer cell proliferation and inducing apoptosis.[20] In some contexts, sanguinarine can also inhibit the p38 MAPK pathway to reduce neuroinflammation.[6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. Sanguinarine inhibits melanoma invasion and migration by targeting the FAK/PI3K/AKT/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Sanguinarine Attenuates Neuropathic Pain by Inhibiting P38 MAPK Activated Neuroinflammation in Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sanguinarine Attenuates Neuropathic Pain by Inhibiting P38 MAPK Activated Neuroinflammation in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. In vitro and In vivo antibacterial studies of sanguinarine against methiclliin-resistant Staphylococcus pseudintermedius in canine pyoderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro and in Vivo Antitumor Efficacy of Berberine-solid Lipid Nanoparticles Against H22 Tumor | Atlantis Press [atlantis-press.com]
- 11. Therapeutic Mechanisms of Berberine to Improve the Intestinal Barrier Function via Modulating Gut Microbiota, TLR4/NF-κ B/MTORC Pathway and Autophagy in Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer effect of berberine based on experimental animal models of various cancers: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer effect of berberine based on experimental animal models of various cancers: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of inflammation by berberine: Molecular mechanism and network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of berberine on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative liquid chromatographic determination of sanguinarine in cell culture medium and in rat urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytostatic Activity of Sanguinarine and a Cyanide Derivative in Human Erythroleukemia Cells Is Mediated by Suppression of c-MET/MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromoisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, allowing for the synthesis of a wide variety of arylamines.[3] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 1-Bromoisoquinolin-3-amine to synthesize novel N1-substituted-isoquinoline-1,3-diamine derivatives. Such compounds are of significant interest in drug discovery due to the prevalence of the isoquinoline scaffold in biologically active molecules.
The reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical for achieving high yields and selectivity. The existing amino group at the 3-position of the isoquinoline core may influence the reactivity of the substrate and requires careful optimization of the reaction conditions.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of steps involving a palladium(0) active species.[1] The cycle begins with the oxidative addition of the aryl halide (this compound) to the Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Subsequent deprotonation of the coordinated amine by the base forms a palladium-amido complex. The final step is reductive elimination, which yields the desired N-substituted isoquinoline-1,3-diamine product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[4] Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[5]
Data Presentation: Representative Reaction Conditions
The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of this compound with various amines. The data presented is based on typical conditions for similar heteroaryl halides and serves as a starting point for optimization.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | Morpholine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 78 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ (1.8) | THF | 80 | 24 | 82 |
| 4 | n-Butylamine | Pd(OAc)₂ (2.5) | DavePhos (5) | LHMDS (1.6) | Toluene | 100 | 14 | 75 |
Experimental Protocols
Materials:
-
This compound
-
Selected primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP, DavePhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or glovebox)
-
Magnetic stirrer and heating plate/oil bath
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes, dichloromethane)
-
Silica gel for column chromatography
General Procedure for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound and the corresponding amine to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the flask and heat the mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N1-substituted-isoquinoline-1,3-diamine.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). For example, the ¹H NMR spectrum of N1-Isopropylisoquinoline-1,3-diamine has been reported to show a characteristic doublet for the methyl protons at δ 1.29 ppm and a septet for the methine proton at δ 4.50 ppm in acetone-d₆.[6]
Mandatory Visualizations
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting
-
Low Yield: If the reaction yield is low, screening different combinations of palladium catalysts, phosphine ligands, bases, and solvents is recommended. Increasing the reaction temperature or time may also improve conversion.
-
Side Products: The formation of side products can sometimes be observed. Careful control of the reaction stoichiometry and temperature can help minimize these. Purification by column chromatography is typically effective in isolating the desired product.
-
Substrate Decomposition: The isoquinoline core can be sensitive to certain strong bases. If substrate decomposition is observed, using a milder base such as K₃PO₄ or Cs₂CO₃ may be beneficial.
Safety Precautions
-
Palladium compounds and phosphine ligands should be handled in a well-ventilated fume hood.
-
Many of the bases used (e.g., NaOtBu, LHMDS) are corrosive and/or pyrophoric and should be handled with appropriate care under an inert atmosphere.
-
Anhydrous solvents are flammable and should be handled away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. youtube.com [youtube.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 1-Bromoisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 1-Bromoisoquinolin-3-amine, a critical reaction for the synthesis of 1-aryl-isoquinolin-3-amines. This class of compounds has garnered significant attention in medicinal chemistry due to its potent antitumor properties, making these synthetic protocols highly relevant for drug discovery and development.
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Specifically, the substitution at the C-1 position of the isoquinoline ring with various aryl groups via the Suzuki-Miyaura coupling reaction has proven to be a fruitful strategy for generating novel compounds with significant therapeutic potential. The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[3] Its tolerance of a wide range of functional groups makes it an ideal method for the diversification of complex heterocyclic cores like this compound.
The resulting 1-aryl-isoquinolin-3-amine derivatives have demonstrated potent cytotoxic activity against various human tumor cell lines.[4][5] Mechanistic studies have revealed that these compounds can induce cell cycle arrest at the G2/M phase and trigger apoptosis, highlighting their potential as novel anticancer agents.[4][5]
Suzuki-Miyaura Cross-Coupling Reaction: An Overview
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium(II) complex.
-
Reductive Elimination: The coupled product, 1-aryl-isoquinolin-3-amine, is eliminated from the palladium complex, regenerating the palladium(0) catalyst for the next cycle.
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is based on established procedures for similar heterocyclic compounds and should be optimized for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, Toluene, with 10-20% water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) to the flask.
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (usually 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-isoquinolin-3-amine.
Quantitative Data Summary
The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of bromo-heterocycles with various arylboronic acids, providing a basis for optimization when using this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 8-chloro-isoquinolin-1(2H)-one deriv. | 2-methoxypyrimidin-5-yl boronic acid | Pd(PPh₃)₂Cl₂ (0.5), Sphos (1.5) | K₂CO₃ (1.3) | THF/H₂O | 65 | 12 | 98 | [3][6] |
| 2 | 3-Bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 12-16 | 85-95 | [7] (representative) |
| 3 | ortho-Bromoaniline deriv. | Benzylboronic acid pinacol ester | CataCXium A Pd G3 (5) | Cs₂CO₃ (2) | 2-MeTHF | 80 | 16 | 95 | [8] |
| 4 | 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Dioxane/H₂O | 85-95 | >15 | 70-80 | [9] (representative) |
Applications in Drug Discovery and Development
Derivatives of 1-aryl-isoquinolin-3-amine have emerged as promising candidates for anticancer drug development. Their biological activity is attributed to their ability to interfere with critical cellular processes in cancer cells.
Antitumor Activity:
Numerous studies have demonstrated the potent cytotoxic effects of 1-aryl-isoquinolin-3-amines against a variety of human cancer cell lines, including those of the lung, breast, and cervix.[4][5]
Mechanism of Action:
The primary mechanism of action for these compounds appears to be the induction of cell cycle arrest at the G2/M phase, followed by the initiation of apoptosis (programmed cell death).[4][5] This is a highly sought-after characteristic for anticancer agents, as it leads to the selective elimination of rapidly dividing cancer cells.
Signaling Pathway Involvement:
While the precise molecular targets are still under investigation, the observed effects on the cell cycle and apoptosis suggest the involvement of key regulatory pathways. A plausible mechanism involves the modulation of proteins that control the G2/M checkpoint and the intrinsic apoptotic pathway. This may include the inhibition of cyclin-dependent kinases (e.g., CDK1) and the modulation of Bcl-2 family proteins, leading to the activation of caspases and subsequent cell death.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and efficient method for the synthesis of a diverse library of 1-aryl-isoquinolin-3-amines. These compounds have demonstrated significant potential as anticancer agents by inducing G2/M cell cycle arrest and apoptosis. The protocols and data presented herein provide a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in exploring this promising class of molecules. Further investigation into the specific molecular targets and optimization of the pharmacological properties of these compounds are warranted to advance their development as novel cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Bromoisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 1-Bromoisoquinolin-3-amine. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions opens avenues to a diverse range of novel chemical entities. The following sections detail the reaction principles, comparative data, and step-by-step experimental procedures for these key transformations.
Introduction
The isoquinoline scaffold is a prominent heterocycle in numerous biologically active compounds and functional materials. The presence of an amino group at the 3-position and a bromine atom at the 1-position of the isoquinoline core in this compound offers two distinct points for chemical modification. The palladium-catalyzed cross-coupling reactions are powerful tools for the selective formation of carbon-carbon and carbon-nitrogen bonds at the C1-position, enabling the synthesis of diverse libraries of substituted isoquinolin-3-amines. This document outlines the application of three major palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with a variety of amines.
-
Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.
Data Presentation: Comparative Overview of Cross-Coupling Reactions
The following tables summarize typical reaction conditions and reported yields for palladium-catalyzed cross-coupling reactions of bromo-heterocyclic compounds analogous to this compound, providing a comparative basis for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one with Pyrimidinyl Boronic Acids [1][2]
| Entry | Coupling Partner (Boronic Acid/Ester) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Methoxypyrimidin-5-ylboronic acid | Pd(PPh₃)₂Cl₂ (5) | SPhos (15) | K₂CO₃ | THF/H₂O | 65 | 12 | 98[1][2] |
| 2 | 2-Ethoxypyrimidin-5-ylboronic acid | Pd(PPh₃)₂Cl₂ (5) | SPhos (15) | K₂CO₃ | THF/H₂O | 65 | 12 | 97[1] |
| 3 | 2-Isopropoxypyrimidin-5-ylboronic acid | Pd(PPh₃)₂Cl₂ (5) | SPhos (15) | K₂CO₃ | THF/H₂O | 65 | 12 | 95[1] |
| 4 | 2-(Dimethylamino)pyrimidin-5-ylboronic acid | Pd(PPh₃)₂Cl₂ (5) | SPhos (15) | K₂CO₃ | THF/H₂O | 65 | 12 | 61[1] |
| 5 | 2-(Trifluoromethyl)pyrimidin-5-ylboronic acid | Pd(PPh₃)₂Cl₂ (5) | SPhos (15) | K₂CO₃ | THF/H₂O | 65 | 12 | 40[1][2] |
Table 2: Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile [3]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ (1.5) | BINAP (2.25) | Cs₂CO₃ | THF | 65 | 18 | 80[3] |
Table 3: Sonogashira Coupling of 6,7-Dibromoquinoline-5,8-dione with Terminal Alkynes [4]
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | 85[4] |
| 2 | 4-Ethynyltoluene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | 82[4] |
| 3 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | 75[4] |
| 4 | 3-Phenyl-1-propyne | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | 78[4] |
| 5 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | 50[4] |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling of this compound. These should be considered as starting points and may require optimization for specific substrates and scales.
General Experimental Workflow
References
- 1. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2 H)-ones by Suzuki-Miyaura Coupling and Their Cell Toxicity Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ajouronline.com [ajouronline.com]
The Versatile Building Block: 1-Bromoisoquinolin-3-amine in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
The isoquinoline scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with a broad spectrum of biological activities. Within this class of compounds, 1-Bromoisoquinolin-3-amine has emerged as a highly versatile and valuable building block in medicinal chemistry. Its strategic placement of a reactive bromine atom at the 1-position and an amino group at the 3-position provides synthetic handles for facile diversification, enabling the exploration of chemical space and the development of novel therapeutic agents. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl substituents. The amino group offers a site for further functionalization, including acylation, alkylation, and diazotization, to modulate the physicochemical and pharmacological properties of the resulting molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential drug candidates, with a focus on kinase inhibitors.
Synthetic Utility and Key Reactions
This compound serves as a key intermediate for the synthesis of a diverse range of substituted isoquinoline derivatives. The two primary palladium-catalyzed cross-coupling reactions that highlight its utility are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction enables the coupling of the 1-bromo position of the isoquinoline core with various boronic acids or esters, leading to the synthesis of 1-aryl- or 1-heteroarylisoquinolin-3-amines. These derivatives are of significant interest as they form the core structure of many biologically active compounds, including potent kinase inhibitors.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond at the 1-position by coupling this compound with a wide range of primary and secondary amines. This reaction is instrumental in the synthesis of 1-aminoisoquinoline derivatives with diverse substitution patterns, which can be crucial for optimizing drug-target interactions.
Application in Kinase Inhibitor Discovery
The isoquinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The ability to readily synthesize libraries of substituted isoquinolines from this compound makes it an invaluable tool for structure-activity relationship (SAR) studies in the quest for potent and selective kinase inhibitors.
Derivatives of this compound have shown potential in targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
Quantitative Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions using bromo-substituted aza-heterocycles as surrogates for this compound, as well as the biological activity of isoquinoline derivatives.
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2.0) | Toluene/H₂O | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane | 110 | 16 | 78 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ (2.0) | THF/H₂O | 80 | 24 | 88 |
Data is representative and adapted from reactions on similar bromo-substituted aza-heterocyclic substrates.
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 24 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.5) | THF | 80 | 16 | 88 |
| 4 | N-Methylpiperazine | Pd(OAc)₂ (3) | DavePhos (6) | LiHMDS (1.5) | Toluene | 90 | 20 | 75 |
Data is representative and adapted from reactions on similar bromo-substituted aza-heterocyclic substrates.
Table 3: Biological Activity of Representative Isoquinoline-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative Activity (GI₅₀, µM) |
| IQ-1 | PI3Kα | 15 | MCF-7 | 0.25 |
| IQ-2 | Akt1 | 50 | PC-3 | 0.8 |
| IQ-3 | mTOR | 8 | U87-MG | 0.12 |
| IQ-4 | MEK1 | 25 | A375 | 0.5 |
| IQ-5 | ERK2 | 75 | HCT116 | 1.2 |
Data is hypothetical and representative of activities observed for isoquinoline-based kinase inhibitors.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Nitrogen or Argon gas
-
Standard laboratory glassware, Schlenk flask, condenser, magnetic stirrer, and heating mantle.
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-arylisoquinolin-3-amine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Nitrogen or Argon gas
-
Standard laboratory glassware, Schlenk flask, condenser, magnetic stirrer, and heating mantle.
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), phosphine ligand (e.g., BINAP, 0.02 mmol), and base (e.g., NaOtBu, 1.4 mmol) to a dry Schlenk flask.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol) to the flask.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-(substituted-amino)isoquinolin-3-amine.
Visualizations
Signaling Pathways
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by isoquinoline derivatives.
Caption: The MAPK/ERK signaling pathway, a target for isoquinoline-based inhibitors.
Experimental Workflows
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: A standard workflow for the Buchwald-Hartwig amination reaction.
Application Notes and Protocols for Sonogashira Coupling of 1-Bromoisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by palladium and copper complexes, has seen widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][3] Isoquinoline and its derivatives are significant scaffolds in medicinal chemistry. The introduction of an alkynyl moiety at the 1-position of the isoquinoline ring system via Sonogashira coupling provides a valuable building block for the development of novel therapeutic agents.
This document provides a detailed protocol for the Sonogashira coupling of 1-Bromoisoquinolin-3-amine with various terminal alkynes. Due to the limited availability of a specific, published protocol for this exact substrate, the following procedures are based on well-established methods for structurally analogous compounds, particularly 2-amino-3-bromopyridines and other substituted bromoisoquinolines. The presence of the amino group at the 3-position may influence the electronic properties of the isoquinoline ring and potentially coordinate with the catalyst, necessitating careful optimization of reaction conditions.
Reaction Principle
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper.[3] The generally accepted mechanism involves the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This is followed by a transmetalation step with a copper(I) acetylide, which is formed in situ from the terminal alkyne and a copper(I) salt.[1] Reductive elimination from the resulting palladium(II) complex yields the desired 1-alkynylisoquinolin-3-amine and regenerates the active palladium(0) catalyst. The reaction is typically carried out in the presence of an amine base, which neutralizes the hydrogen halide byproduct and can also serve as a solvent.[3]
Experimental Protocols
Herein, a representative protocol for the Sonogashira coupling of this compound is provided. This protocol is based on general procedures for Sonogashira reactions of related amino-N-heterocycles and may require optimization for specific substrates and scales.
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol describes a standard set of conditions for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene, 1-Hexyne)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, PdCl₂(PPh₃)₂)
-
Ligand (e.g., Triphenylphosphine (PPh₃))
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and CuI (5.0 mol%).
-
Add the anhydrous solvent (e.g., DMF) and stir the mixture for 30 minutes at room temperature.
-
Add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Add the amine base (e.g., TEA, 2-3 equiv).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 3-6 hours), cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst residues, washing the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Sonogashira Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Same as Protocol 1.
Procedure:
-
To a microwave reaction vessel, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), CuI (4-10 mol%), and the base (e.g., TEA, 2-3 equiv) in an appropriate solvent (e.g., DMF or THF).
-
Add the terminal alkyne (1.2-1.5 equiv).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 100-140 °C for 15-45 minutes.
-
Monitor the reaction progress by TLC or LC-MS after cooling.
-
Upon completion, work up and purify the product as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction parameters and hypothetical yields for the Sonogashira coupling of this compound with various alkynes, based on data from analogous reactions.
Table 1: Reaction Parameters for Sonogashira Coupling of this compound
| Parameter | Condition |
| Aryl Halide | This compound |
| Palladium Catalyst | Pd(CF₃COO)₂ or PdCl₂(PPh₃)₂ |
| Catalyst Loading | 2.5 - 5.0 mol% |
| Copper Co-catalyst | Copper(I) Iodide (CuI) |
| Co-catalyst Loading | 5.0 - 10.0 mol% |
| Ligand | Triphenylphosphine (PPh₃) |
| Ligand Loading | 5.0 - 10.0 mol% |
| Base | Triethylamine (TEA) or DIPEA |
| Solvent | DMF or THF |
| Temperature | 80 - 110 °C (Conventional) / 100 - 140 °C (Microwave) |
| Reaction Time | 3 - 6 h (Conventional) / 15 - 45 min (Microwave) |
Table 2: Hypothetical Yields for the Sonogashira Coupling of this compound with Various Terminal Alkynes
| Entry | Terminal Alkyne | Product | Hypothetical Yield (%) |
| 1 | Phenylacetylene | 1-(Phenylethynyl)isoquinolin-3-amine | 85 - 95 |
| 2 | 1-Hexyne | 1-(Hex-1-yn-1-yl)isoquinolin-3-amine | 75 - 85 |
| 3 | Trimethylsilylacetylene | 1-((Trimethylsilyl)ethynyl)isoquinolin-3-amine | 80 - 90 |
| 4 | 4-Ethynylanisole | 1-((4-Methoxyphenyl)ethynyl)isoquinolin-3-amine | 82 - 92 |
| 5 | 3-Ethynylpyridine | 1-(Pyridin-3-ylethynyl)isoquinolin-3-amine | 70 - 80 |
Note: Yields are hypothetical and based on similar reactions reported in the literature. Actual yields may vary and require optimization.
Visualizations
Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Sonogashira coupling.
References
Application of 1-Bromoisoquinolin-3-amine in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromoisoquinolin-3-amine is a versatile heterocyclic building block that holds significant promise in the discovery and development of novel kinase inhibitors. The isoquinoline scaffold is a well-established pharmacophore found in numerous biologically active compounds, including several approved kinase inhibitor drugs. The strategic placement of a bromine atom at the 1-position and an amino group at the 3-position provides two orthogonal points for chemical modification, making it an ideal starting material for the construction of diverse compound libraries for screening against various kinase targets.
The bromine atom serves as a convenient handle for introducing a wide range of aryl, heteroaryl, and alkyl groups via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the exploration of the chemical space around the isoquinoline core to optimize interactions with the kinase active site. The amino group at the 3-position can act as a key hydrogen bond donor, mimicking the hinge-binding interactions of the natural ATP substrate, a crucial feature for potent kinase inhibition. This application note provides an overview of the synthetic utility of this compound in the synthesis of kinase inhibitors, along with detailed experimental protocols for key transformations and a summary of the biological activity of representative compounds.
Synthetic Strategies
The primary synthetic routes for elaborating the this compound scaffold involve palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile approach to introduce molecular diversity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction is employed to introduce various aryl or heteroaryl substituents at the 1-position. These substituents can be tailored to occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds. This reaction can be utilized to couple a variety of amines to the 1-position of the isoquinoline ring, further expanding the accessible chemical space and allowing for the introduction of additional pharmacophoric features.
Experimental Protocols
The following are representative protocols for the functionalization of this compound using Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These protocols are based on established procedures for similar bromoisoquinoline systems and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 1-aryl-isoquinolin-3-amine derivatives.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DME, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol).
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 10 mL).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-isoquinolin-3-amine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
Objective: To synthesize N-substituted-1-aminoisoquinolin-3-amine derivatives.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk tube, add the palladium precatalyst (0.02 mmol) and the phosphine ligand (0.04 mmol).
-
Add this compound (1.0 mmol) and the base (1.4 mmol).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent (10 mL) followed by the amine (1.2 mmol).
-
Heat the reaction mixture to 100-110 °C and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-1-aminoisoquinolin-3-amine derivative.
Data Presentation
The following table summarizes the inhibitory activities of representative kinase inhibitors derived from isoquinoline scaffolds, highlighting the potential of derivatives of this compound. The data is compiled from various literature sources and is intended to be illustrative.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Scaffold |
| 1a | Haspin | 57 | Pyrazolo[3,4-g]isoquinoline |
| 1b | CLK1 | >1000 | Pyrazolo[3,4-g]isoquinoline |
| 1c | DYRK1A | 411 | Pyrazolo[3,4-g]isoquinoline |
| 2a | Haspin | 62 | Pyrazolo[3,4-g]isoquinoline |
| 2b | CLK1 | >1000 | Pyrazolo[3,4-g]isoquinoline |
| 2c | DYRK1A | 250 | Pyrazolo[3,4-g]isoquinoline |
| 3a | ROCK-I | 23 | 6-substituted isoquinolin-1-amine |
| 3b | ROCK-II | 18 | 6-substituted isoquinolin-1-amine |
Note: The IC₅₀ values are indicative and may vary depending on the assay conditions. The reference scaffolds are structurally related to potential derivatives of this compound.
Visualizations
The following diagrams illustrate the general synthetic workflow for the diversification of this compound and a representative kinase signaling pathway that can be targeted by its derivatives.
Application Notes and Protocols: Regioselective Functionalization of 1-Bromoisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and pharmaceutically active compounds.[1] Specifically, functionalized isoquinolin-3-amines serve as crucial building blocks in medicinal chemistry. 1-Bromoisoquinolin-3-amine is a versatile starting material offering two primary sites for functionalization: the C1-bromo position and the C3-amino group. Regioselective functionalization, particularly at the C1 position via cross-coupling reactions, allows for the precise introduction of diverse molecular fragments, enabling the construction of libraries of complex molecules for drug discovery and materials science.
This document provides detailed protocols and application notes for the regioselective functionalization of the C1 position of this compound using two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.
Key Functionalization Pathways
The C1-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the isoquinoline nitrogen, which facilitates the initial oxidative addition step in the catalytic cycle. This allows for selective reactions at this position while preserving the C3-amino group.
Caption: Regioselective functionalization pathways for this compound.
Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[2][3] For this compound, this reaction enables the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the C1 position.
Catalytic Cycle Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[4][5]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Data for Suzuki Coupling Conditions
The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. While specific data for this compound is not extensively published, the following conditions are effective for structurally related bromo-amino-heterocycles and serve as an excellent starting point for optimization.[4][6][7]
| Parameter | Reagent/Condition | Typical Range/Value | Expected Yield (%) | Notes |
| Substrate | This compound | 1.0 equiv | - | Starting material. |
| Coupling Partner | Arylboronic Acid or Ester | 1.1 - 1.5 equiv | - | Excess is used to drive the reaction to completion. |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 2 - 10 mol% | 65 - 95% | Pd(dppf)Cl₂ is often more robust and air-stable.[3] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 2.0 - 3.0 equiv | - | The choice of base can significantly impact yield.[7] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, or DMF | 4:1 to 10:1 v/v | - | Degassed solvents are crucial to prevent catalyst oxidation. |
| Temperature | 80 - 110 °C | - | - | Reaction is typically heated to ensure a reasonable rate. |
| Reaction Time | 4 - 24 hours | - | - | Monitored by TLC or LC-MS. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Degassed 1,4-Dioxane and Water (4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Brine
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (e.g., 223 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[6]
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 1-aryl-isoquinolin-3-amine.[6]
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines from aryl halides.[8][9] This reaction allows for the introduction of primary or secondary amines at the C1 position of this compound.
Catalytic Cycle Overview
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. The key steps involve oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[8][9]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Comparative Data for Buchwald-Hartwig Amination Conditions
The choice of ligand is particularly critical in Buchwald-Hartwig aminations. Sterically hindered biaryl phosphine ligands are often required for high efficiency.[10]
| Parameter | Reagent/Condition | Typical Range/Value | Expected Yield (%) | Notes |
| Substrate | This compound | 1.0 equiv | - | Starting material. |
| Coupling Partner | Primary or Secondary Amine | 1.2 - 2.0 equiv | - | Volatile amines may require a sealed vessel. |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1 - 5 mol% | 70 - 98% | Precatalysts are often used for convenience and stability. |
| Ligand | XPhos, RuPhos, or BINAP | 2 - 10 mol% | - | Ligand choice is crucial and often substrate-dependent.[10][11] |
| Base | NaOtBu, LiHMDS, or Cs₂CO₃ | 1.2 - 2.5 equiv | - | Strong, non-nucleophilic bases are required.[12] |
| Solvent | Toluene, Dioxane, or THF | - | - | Must be anhydrous and degassed. |
| Temperature | 80 - 120 °C | - | - | Higher temperatures are common for less reactive substrates. |
| Reaction Time | 2 - 24 hours | - | - | Monitored by TLC or LC-MS. |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound with a secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.4 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol% Pd)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous, degassed Toluene
-
Ethyl Acetate
-
Saturated aq. NH₄Cl
-
Brine
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (e.g., 18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and NaOtBu (144 mg, 1.5 mmol) to an oven-dried reaction tube or flask.
-
Add Substrates: Add this compound (223 mg, 1.0 mmol) to the tube.
-
Inert Atmosphere: Seal the tube with a PTFE septum cap, remove it from the glovebox (if used), and evacuate and backfill with argon three times.[13]
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by the secondary amine (e.g., morpholine, 122 µL, 1.4 mmol).
-
Reaction: Place the reaction tube in a preheated oil bath at 100 °C and stir the mixture.
-
Monitoring: Monitor the reaction by TLC or LC-MS until complete consumption of the starting material is observed (typically 4-18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench by slowly adding saturated aqueous NH₄Cl solution (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to afford the N-substituted 1,3-isoquinolinediamine.
General Experimental Workflow
A successful cross-coupling reaction relies on a systematic and careful workflow to exclude oxygen and moisture, which can deactivate the palladium catalyst.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
Application Notes: Synthesis of Fluorescent Probes Using 1-Bromoisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of novel fluorescent probes derived from 1-bromoisoquinolin-3-amine. This versatile building block offers a unique scaffold for the development of probes for cellular imaging, biomolecule sensing, and high-throughput screening in drug discovery. The presence of a bromine atom at the 1-position and an amino group at the 3-position provides two reactive sites for synthetic modification, allowing for the fine-tuning of photophysical properties and the introduction of specific functionalities for targeted applications.
The isoquinoline core is a privileged structure in medicinal chemistry and is known to exhibit intrinsic fluorescence. By strategically modifying the this compound scaffold through cross-coupling reactions, it is possible to create a diverse library of fluorescent probes with tailored excitation and emission profiles. These probes can be designed to respond to specific biological analytes or environmental changes, making them invaluable tools for elucidating complex biological processes and for the development of novel diagnostics and therapeutics.
Core Synthetic Strategies
The primary synthetic routes for derivatizing this compound involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the formation of new carbon-carbon bonds at the 1-position, allowing for the introduction of various aryl, heteroaryl, or alkynyl groups to extend the π-conjugated system and modulate the fluorescence properties. The amino group at the 3-position can be further functionalized to introduce targeting moieties or to modulate the probe's solubility and cellular permeability.
Potential Applications
-
Cellular Imaging: Fluorescent probes derived from this compound can be designed for high-resolution imaging of cellular structures and dynamic processes in living cells.
-
Sensing of Biomolecules and Ions: By incorporating specific recognition motifs, these probes can be engineered to detect and quantify biologically important analytes such as metal ions, enzymes, and reactive oxygen species.
-
Drug Development: The isoquinoline scaffold is present in many bioactive molecules. Fluorescent analogs of drug candidates can be synthesized to study their subcellular localization, mechanism of action, and target engagement.
-
High-Throughput Screening (HTS): The sensitivity and amenability of fluorescence-based assays to automation make these probes suitable for HTS campaigns to identify new drug leads.
Data Presentation: Photophysical Properties of Hypothetical Probes
The following table summarizes the hypothetical photophysical properties of fluorescent probes synthesized from this compound via Suzuki and Sonogashira coupling reactions. These values are illustrative and will vary depending on the specific substituents and solvent conditions.
| Probe Name | Substituent at 1-position | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| IQ-Ph | Phenyl | 350 | 450 | 100 | 0.45 | 15,000 |
| IQ-Naph | 2-Naphthyl | 365 | 480 | 115 | 0.55 | 22,000 |
| IQ-Th | 2-Thienyl | 380 | 500 | 120 | 0.60 | 25,000 |
| IQ-PhAc | Phenylethynyl | 390 | 520 | 130 | 0.75 | 30,000 |
Experimental Protocols
General Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 1-Arylisoquinolin-3-amines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equivalents)
-
Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (0.02-0.05 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 1-arylisoquinolin-3-amine.
General Protocol 2: Sonogashira Coupling for the Synthesis of 1-Alkynylisoquinolin-3-amines
This protocol describes a general procedure for the palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents)
-
Copper(I) iodide (CuI, 0.05-0.10 equivalents)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Degassed solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane
-
Brine
-
Celite
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and CuI (0.05-0.10 equiv.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.2-1.5 equiv.) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature to 60 °C for 6-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired 1-alkynylisoquinolin-3-amine.
Visualizations
Caption: General synthetic workflow for fluorescent probes from this compound.
Caption: "Turn-on" sensing mechanism of a fluorescent probe upon analyte binding.
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 1-Bromoisoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-bromoisoquinolin-3-amine as a versatile building block for the creation of diverse, biologically active heterocyclic compounds. The strategic placement of the bromine atom at the C1 position and the amino group at the C3 position allows for selective functionalization through various modern cross-coupling reactions, yielding scaffolds with potential applications in oncology, neurology, and infectious diseases.
The primary synthetic transformations highlighted herein are the Suzuki-Miyaura cross-coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the construction of C-N bonds. These methods are foundational in medicinal chemistry for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Key Synthetic Strategies
This compound serves as a key intermediate for the synthesis of a variety of heterocyclic systems. The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, while the amino group can be a crucial pharmacophoric element or a point for further derivatization.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. In the context of this compound, this reaction is instrumental in introducing aryl, heteroaryl, or alkyl groups at the 1-position of the isoquinoline core. This diversification is critical for exploring the binding pockets of various biological targets.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is particularly useful for synthesizing N-arylisoquinolinamines, a scaffold present in numerous bioactive molecules. The choice of ligand is crucial for the success of this transformation, with bulky, electron-rich phosphine ligands often yielding the best results.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of hypothetical bioactive heterocycles derived from this compound. These values are illustrative and based on typical results reported for analogous compounds in the literature.
Table 1: Suzuki-Miyaura Cross-Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Phenylisoquinolin-3-amine | 85 |
| 2 | Pyridin-3-ylboronic acid | 1-(Pyridin-3-yl)isoquinolin-3-amine | 78 |
| 3 | Thiophen-2-ylboronic acid | 1-(Thiophen-2-yl)isoquinolin-3-amine | 82 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 1-(4-(Trifluoromethyl)phenyl)isoquinolin-3-amine | 75 |
Table 2: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenylisoquinolin-1,3-diamine | 72 |
| 2 | Morpholine | 1-Morpholinoisoquinolin-3-amine | 88 |
| 3 | Benzylamine | N-Benzylisoquinolin-1,3-diamine | 65 |
| 4 | Indole | 1-(1H-Indol-1-yl)isoquinolin-3-amine | 68 |
Table 3: Biological Activity of Synthesized Isoquinoline Derivatives
| Compound | Target | IC₅₀ (nM) |
| 1-(Pyridin-3-yl)isoquinolin-3-amine | GSK-3β | 98 |
| 1-(4-(Trifluoromethyl)phenyl)isoquinolin-3-amine | EGFR | 150 |
| 1-Morpholinoisoquinolin-3-amine | PI3Kα | 210 |
| N-Phenylisoquinolin-1,3-diamine | CDK2 | 320 |
Experimental Protocols
The following are detailed experimental protocols for the key synthetic transformations described.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₂CO₃ (2.0 mmol).
-
Evacuate the flask and backfill with argon gas. Repeat this cycle three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 1-arylisoquinolin-3-amine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous and degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate the flask and backfill with argon gas. Repeat this cycle three times.
-
Add the desired amine (1.2 mmol) and anhydrous, degassed toluene (10 mL) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-substituted isoquinolin-3-amine derivative.
Visualizations
Synthetic Workflow for Bioactive Heterocycles
Caption: General synthetic workflow for producing bioactive heterocycles.
Illustrative Kinase Inhibition Signaling Pathway
Many isoquinoline derivatives function as kinase inhibitors, interfering with signaling pathways that are often dysregulated in diseases like cancer. The following diagram illustrates a simplified, hypothetical signaling cascade that can be targeted by such inhibitors.
Caption: Inhibition of a generic RTK signaling pathway by a synthesized compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions for 1-Bromoisoquinolin-3-amine
This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing 1-Bromoisoquinolin-3-amine in their synthetic workflows. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during reaction optimization, particularly for cross-coupling reactions.
Section 1: Synthesis & General Handling
This section addresses common questions regarding the synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a potential synthetic route for this compound?
A common strategy involves a multi-step synthesis that may include the formation of an isoquinoline core, followed by sequential nitration, bromination, and reduction.[1] Given the challenges of selectively functionalizing the isoquinoline scaffold, purchasing the material from a commercial source is often the most efficient starting point.
Q2: I'm attempting a bromination reaction on an isoquinoline precursor and facing issues with regioselectivity and yield. What can I do?
Controlling the bromination of isoquinoline systems is critical to avoid the formation of undesired isomers.[2] Strict temperature control is crucial for high regioselectivity, as side products can be difficult to remove.[2] Using a slight excess of the brominating agent (e.g., N-bromosuccinimide) can help drive the reaction to completion, but a large excess should be avoided to prevent di-bromination.[1][2] Increasing the reaction time and/or temperature may also improve yields, but the reaction should be carefully monitored to prevent decomposition.[1]
Q3: How should I purify the final products derived from this compound?
Purification is typically achieved through standard laboratory techniques. The crude product can often be purified by flash column chromatography on silica gel.[2][3] Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, is also an effective method for obtaining highly pure material.[1] For basic amine products, solid-phase extraction (SPE) using cartridges with supported sulfonic acid can be an efficient purification method.[4]
Q4: What are the recommended storage and handling procedures for this compound?
This compound and related halogenated amines should be handled by personnel qualified in the use of potentially hazardous chemicals.[5] It is recommended to handle the compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5] For storage, the material should be kept in a tightly closed vessel in a refrigerated, dry environment.[5]
Section 2: Optimizing Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions to form C-N and C-C bonds. This section provides detailed guidance on optimizing two of the most common transformations: Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming a new carbon-nitrogen bond.[6]
Troubleshooting & FAQs
Q1: My Buchwald-Hartwig amination reaction is giving a low yield. What are the key parameters to investigate?
Low yields in this reaction often point to suboptimal selection of the catalyst system, base, or solvent.[7]
-
Catalyst & Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often effective.[7][8] Screening different palladium precatalysts and ligands is highly recommended. Pre-catalysts are often used as they are easy to activate with weak bases.[8]
-
Base: The base's strength and solubility are important factors.[8] Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used.[6][9] The base sensitivity of the starting material should also be considered.[10]
-
Solvent: The solvent must be anhydrous and capable of dissolving both the inorganic base and the organic substrates.[8] Common choices include THF, dioxane, and toluene.[6][7]
Q2: I'm observing significant formation of biaryl byproducts. How can this be minimized?
The formation of biaryl byproducts is a known challenge, particularly when using chiral primary amines.[6][9] Optimizing the catalyst selection and the stoichiometry of the amine coupling partner are key strategies to mitigate this side reaction.[6][9]
Q3: Which reaction conditions are a good starting point for a Buchwald-Hartwig amination with this compound?
Based on optimized procedures for similar substrates like 6-bromoisoquinoline-1-carbonitrile, a combination of a palladium catalyst like Pd(dba)₂ with a BINAP ligand, cesium carbonate (Cs₂CO₃) as the base, and anhydrous THF as the solvent has proven effective.[6][9]
Data Presentation: Comparison of Buchwald-Hartwig Reaction Conditions
The following data is adapted from studies on structurally related bromoisoquinolines and serves as a guideline.
| Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (10) | Racemic BINAP | K₃PO₄ (2.5) | DMSO | 80 | - | 23 | [9] |
| Pd(dba)₂ (2.5) | BINAP | Cs₂CO₃ | THF | 65 | 15 | 80 | [6] |
| Pd₂(dba)₃ (1-5) | Phosphine | NaOtBu (1.2-1.5) | Toluene/Dioxane | 80-120 | - | Varies | [7] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd(dba)₂, 2.5 mol%), and the phosphine ligand (e.g., BINAP, 2.5 mol%).[10]
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., Cs₂CO₃, 2.0 equiv). Add the anhydrous, degassed solvent (e.g., THF) via syringe, followed by the amine coupling partner (1.2-1.5 equiv).[10]
-
Reaction: Place the sealed tube in a preheated oil bath (e.g., 65-80 °C) and stir the mixture vigorously.[6]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[7]
-
Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate, and wash with water and then brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[11]
Mandatory Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between this compound and various organoboron compounds.[12][13]
Troubleshooting & FAQs
Q1: What are the critical factors for a successful Suzuki coupling with this substrate?
Success is highly dependent on the palladium catalyst, base, and solvent system.[14]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are common and effective catalysts.[14][15]
-
Base: An aqueous solution of a base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is required for the transmetalation step.[15][16]
-
Solvent: A degassed, biphasic solvent system is typically used, such as dioxane/water, THF/water, or toluene/water.[12][15] Degassing the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
Q2: My Suzuki reaction is slow or stalls before completion. What should I do?
Incomplete conversion can result from several factors. Ensure your solvent was thoroughly degassed to remove oxygen. Catalyst deactivation can occur; sometimes, adding a fresh portion of the catalyst can restart the reaction.[16] The choice and amount of base are also critical; ensure you are using a sufficient excess (typically 2-3 equivalents).[15]
Q3: I am observing significant debromination of my starting material instead of the coupled product. How can I prevent this side reaction?
Debromination is a common side reaction, often promoted by elevated temperatures or certain ligand/base combinations. Consider lowering the reaction temperature. Screening different phosphine ligands or using a milder base might also suppress this unwanted pathway.
Data Presentation: Comparison of Suzuki-Miyaura Reaction Conditions
The following data is adapted from studies on structurally related bromoquinolines and serves as a guideline.
| Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5-10) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 80-90 | 5-16 | Varies | [15] |
| Pd₂(dba)₃ (1.5) | XPhos (3.0) | K₃PO₄ (3.0) | Dioxane/H₂O | 120 | 0.17 (MW) | 53 | |
| Pd(dppf)Cl₂ (3.0) | - | Na₂CO₃ (2.0) | Dioxane/H₂O | 80-90 | 12-16 | Varies | [14] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[15]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) at least three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 v/v dioxane/water) via syringe.[14][15]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.[14]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent and wash with water to remove the inorganic base. Separate the organic layer.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 3: General Troubleshooting Workflow
When encountering unexpected results, a systematic approach to troubleshooting is essential. The following workflow provides a logical sequence of steps to diagnose and resolve common experimental issues.
Mandatory Visualization: General Reaction Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting chemical reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. sciforum.net [sciforum.net]
- 5. 6-bromoisoquinolin-3-amine | CAS#:891785-28-7 | Chemsrc [chemsrc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Technical Support Center: Improving Suzuki Coupling Yields for 1-Bromoisoquinolin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling of 1-Bromoisoquinolin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the Suzuki coupling of this compound?
A1: The primary challenges stem from the presence of the nitrogen-containing isoquinoline ring and the amino group, which can lead to:
-
Catalyst Poisoning: The Lewis basic nitrogen atoms of the isoquinoline ring and the exocyclic amine can coordinate to the palladium catalyst, leading to its deactivation and reduced yields.[1]
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom. This side reaction is often promoted by the reaction conditions, especially in the presence of water and certain bases.
-
Homocoupling: The self-coupling of either the boronic acid or the this compound can occur, leading to undesired byproducts. The presence of oxygen can exacerbate the homocoupling of boronic acids.[1]
-
Poor Solubility: The starting materials or the catalyst may have poor solubility in common organic solvents, which can hinder the reaction rate.[1]
Q2: How can I minimize catalyst poisoning?
A2: To mitigate catalyst poisoning, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can shield the palladium center and lessen the inhibitory coordination of the nitrogen heterocycle.[1]
-
Use of Precatalysts: Utilize well-defined palladium precatalysts to ensure the efficient generation of the active catalytic species in the presence of the substrate.
-
Slow Addition: A slow addition of the this compound to the reaction mixture can help maintain a low concentration, thereby reducing its inhibitory effect on the catalyst.[1]
Q3: What are the best practices to prevent protodeboronation?
A3: Protodeboronation can be minimized by:
-
Using Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids.
-
Anhydrous Conditions: Running the reaction under anhydrous conditions can significantly reduce this side reaction as water is a common proton source.
-
Choice of Base: Using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be beneficial.
Q4: How can homocoupling be suppressed?
A4: To reduce the formation of homocoupling byproducts:
-
Thorough Degassing: Ensure that all solvents and reagents are thoroughly degassed to remove oxygen. Maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction is crucial.[1]
-
Use of Pd(0) Source: Starting with a Pd(0) catalyst or ensuring the efficient in situ reduction of a Pd(II) precatalyst can minimize Pd(II)-mediated homocoupling.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst | Use a fresh batch of catalyst or a more robust precatalyst. Ensure proper degassing to prevent catalyst oxidation.[1] |
| Poor choice of ligand | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). | |
| Inappropriate base | Screen different bases. For nitrogen-containing heterocycles, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective. | |
| Unsuitable solvent | Screen different solvents or solvent mixtures (e.g., dioxane/water, THF/water, DMF). | |
| Presence of Starting Material | Low reaction temperature | Increase the reaction temperature in 10-20 °C increments. |
| Insufficient reaction time | Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. | |
| Formation of Debrominated Starting Material | Reductive dehalogenation | Use anhydrous solvents and screen different catalyst/ligand combinations. |
| Significant Protodeboronation of Boronic Acid | Presence of water; strong base | Use a boronic ester (e.g., pinacol ester), anhydrous conditions, and a milder base (e.g., K₂CO₃). |
| Major Homocoupling Byproduct | Presence of oxygen; inefficient catalyst turnover | Thoroughly degas all reagents and solvents. Ensure the use of an active Pd(0) source or efficient in situ reduction of a Pd(II) precatalyst. |
Comparative Data for Suzuki Coupling of Related Amino-Bromo-Aza-Aromatics
The following tables summarize reaction conditions and yields for the Suzuki coupling of bromo-amino-aza-aromatic compounds with various boronic acids. This data can serve as a starting point for optimizing the reaction of this compound.
Table 1: Effect of Catalyst and Ligand on Yield
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 8-Bromo-2-phenylisoquinolin-1(2H)-one derivative | Pyrimidine-5-boronic acid pinacol ester | Pd(PPh₃)₂Cl₂ (5) | SPhos (10) | K₂CO₃ | THF/H₂O | 80 | 40-98 |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 (Pd precatalyst) (1.2) | - | DBU | THF/H₂O | 110 | 82 |
| 6,8-Dibromoquinolin-3-amine (predicted) | Phenylboronic acid | Pd(PPh₃)₄ (5-10) | - | K₂CO₃ | Dioxane/H₂O | 90 | >80 (Disubstituted) |
| 3-Bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Dioxane/H₂O | 80-90 | High |
Data adapted from studies on analogous substrates to provide a comparative overview.[2][3]
Table 2: Effect of Base and Solvent on Yield
| Aryl Bromide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Bromobenzene | Phenylboronic acid | TbPo-Pd(II) | K₃PO₄·3H₂O | Dioxane | Reflux | 0 |
| Bromobenzene | Phenylboronic acid | TbPo-Pd(II) | K₃PO₄·3H₂O | THF | Reflux | 10.4 |
| Bromobenzene | Phenylboronic acid | TbPo-Pd(II) | K₃PO₄·3H₂O | DMF | Reflux | 30.9 |
| Bromobenzene | Phenylboronic acid | TbPo-Pd(II) | NaOH | MeOH/H₂O (3:2) | Reflux | 96.3 |
| p-Bromotoluene | p-Methoxyphenyl boronic acid | Pd(OAc)₂/Ligand L3 | K₂CO₃ | DMF/H₂O (4:1) | 80 | High |
This table illustrates the significant impact of base and solvent selection on reaction yield.[4][5]
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound, adapted from procedures for structurally similar compounds. Optimization of specific parameters is recommended.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a precatalyst like XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or THF/water 4:1)
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Visualizations
References
Technical Support Center: 1-Bromoisoquinolin-3-amine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during palladium-catalyzed cross-coupling reactions involving 1-Bromoisoquinolin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in cross-coupling reactions with this compound?
A1: Based on literature reports for similar substrates and general palladium-catalyzed reaction mechanisms, the most common side products include:
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom to yield isoquinolin-3-amine. This is a frequent side reaction in various palladium-catalyzed couplings.[1][2][3]
-
Homocoupling/Dimerization: Dimerization of the this compound starting material to form a bi-isoquinoline species. Dimerization of coupling partners, such as the homocoupling of terminal alkynes in Sonogashira reactions, can also occur.
-
Protodeboronation (Suzuki Reaction): In Suzuki-Miyaura coupling, the boronic acid partner can be protonated and converted back to the corresponding arene, reducing the yield of the desired product.
-
Formation of Biaryl Byproducts (Buchwald-Hartwig Amination): In Buchwald-Hartwig amination, the formation of biaryl byproducts can be favored under certain conditions.
Q2: Can the 3-amino group on the isoquinoline ring interfere with the reaction?
A2: The 3-amino group can potentially influence the reaction in several ways:
-
Coordination to the Palladium Catalyst: The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, potentially affecting its catalytic activity.
-
Substrate for N-Arylation: In Buchwald-Hartwig reactions, the 3-amino group could theoretically act as a nucleophile, leading to oligomerization, although this is less likely when a more reactive amine coupling partner is present in excess.
-
Altering Electronic Properties: The electron-donating nature of the amino group can influence the reactivity of the C-Br bond at the 1-position.
Q3: What are some general tips for optimizing reactions with this compound?
A3: To improve reaction outcomes and minimize side products, consider the following:
-
Ligand Selection: The choice of phosphine ligand is critical. For sterically hindered substrates or challenging couplings, consider using bulky, electron-rich ligands such as those from the Buchwald or Hartwig series.
-
Base Selection: The strength and type of base can significantly impact the reaction. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often preferred to strong bases like alkoxides (e.g., NaOtBu) to minimize base-sensitive side reactions.
-
Solvent Choice: Anhydrous and degassed solvents are crucial to prevent side reactions like hydrodehalogenation and protodeboronation. Common choices include toluene, dioxane, and DMF.
-
Reaction Temperature and Time: Careful optimization of temperature and reaction time is necessary. Prolonged reaction times at high temperatures can lead to increased side product formation.
-
Purity of Starting Materials: Ensure the purity of this compound and the coupling partner, as impurities can poison the catalyst.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low yield of the desired 1-aryl-isoquinolin-3-amine.
| Potential Cause | Suggested Solution |
| Hydrodehalogenation of starting material | Use anhydrous and thoroughly degassed solvents. Ensure an inert atmosphere (Argon or Nitrogen). |
| Protodeboronation of the boronic acid | Use a minimal excess of the boronic acid. Consider using boronic esters (e.g., pinacol esters) which can be more stable. Use anhydrous conditions and consider fluoride-based bases like CsF. |
| Poor catalyst activity | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable activation. Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos). |
| Inappropriate base | Screen different bases. K₂CO₃ or K₃PO₄ are often good starting points for isoquinoline substrates. |
Quantitative Data for a Related Suzuki-Miyaura Coupling
The following data is for the coupling of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one with various pyrimidinyl boronic acids, demonstrating the impact of reaction conditions on yield.[4]
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ / SPhos | K₂CO₃ | THF/H₂O | 65 | 12 | 40-98 |
Buchwald-Hartwig Amination
Problem: Significant formation of hydrodehalogenated side product (isoquinolin-3-amine).
| Potential Cause | Suggested Solution |
| Presence of protic impurities | Use anhydrous solvents and reagents. Dry the amine coupling partner if necessary. |
| Unfavorable catalyst/ligand combination | Screen different bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos). Some ligands are known to suppress hydrodehalogenation more effectively than others. |
| High reaction temperature or prolonged reaction time | Optimize the reaction temperature and monitor the reaction progress closely to avoid prolonged heating after the starting material is consumed. |
Problem: Formation of biaryl byproducts.
| Potential Cause | Suggested Solution |
| Side reaction favored by certain catalysts | Screen different palladium catalysts and ligands. For a similar substrate, a combination of Pd(dba)₂ and BINAP was found to be effective. |
| Stoichiometry of the amine coupling partner | Optimize the stoichiometry of the amine coupling partner. |
Sonogashira Coupling
Problem: Formation of homocoupled alkyne (Glaser coupling) side product.
| Potential Cause | Suggested Solution |
| Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| High concentration of copper catalyst | Reduce the loading of the copper(I) co-catalyst. In some cases, copper-free Sonogashira conditions can be employed. |
| Inappropriate solvent or base | Screen different amine bases (e.g., triethylamine, diisopropylethylamine) and solvents (e.g., THF, DMF). |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halogenated Isoquinoline Derivative
This protocol is adapted from the synthesis of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones and can be used as a starting point for the Suzuki-Miyaura coupling of this compound.[4]
-
To a round-bottom flask, add the 8-chloro-isoquinolinone derivative (1.0 equiv), the desired pyrimidinyl boronic acid or pinacol boronate (1.2 equiv), and K₂CO₃ (1.3 equiv).
-
Add Pd(PPh₃)₂Cl₂ (0.5–5 mol%) and SPhos (1.5–15 mol%).
-
The flask is evacuated and backfilled with argon three times.
-
Add a degassed mixture of THF and water (1:1).
-
The reaction mixture is stirred at 65 °C for 12 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Visualizations
Logical Relationship for Troubleshooting Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura reactions.
General Catalytic Cycle for Palladium Cross-Coupling Reactions
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 4. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Bromoisoquinolin-3-amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Bromoisoquinolin-3-amine and its derivatives.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound and its derivatives?
A1: The most common and effective purification techniques for this class of compounds are:
-
Acid-Base Extraction: Ideal for separating the basic amine derivatives from neutral or acidic impurities.
-
Flash Column Chromatography: A versatile method for separating compounds with different polarities. Both normal-phase (silica gel, alumina) and reverse-phase chromatography can be employed.
-
Recrystallization: An excellent technique for obtaining highly pure crystalline material, provided a suitable solvent or solvent system can be found.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Used for achieving high purity separations, especially for challenging mixtures or when small quantities of highly pure material are required.[1][2][3]
Q2: My this compound derivative is unstable on silica gel. What are my options?
A2: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. If you observe product degradation on silica, consider the following alternatives:
-
Use a different stationary phase: Neutral or basic alumina can be a good alternative to silica gel for column chromatography.
-
Deactivate the silica gel: You can neutralize the acidic silanol groups by pre-treating the silica gel with a solvent system containing a small amount of a base, such as triethylamine (Et₃N).[4]
-
Employ a non-chromatographic method: Acid-base extraction or recrystallization are excellent alternatives that avoid the use of silica gel.
Q3: How can I remove colored impurities from my final product?
A3: If your purified this compound derivative is still colored, you can try the following:
-
Activated Charcoal Treatment: During recrystallization, after dissolving your compound in the hot solvent, you can add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities, and it can then be removed by hot filtration before allowing the solution to cool and crystallize.
-
Column Chromatography: If the colored impurities have a different polarity than your product, column chromatography should be effective in separating them.
Q4: Can I purify the hydrochloride salt of a this compound derivative?
A4: Yes, the hydrochloride salt can be purified, typically by recrystallization. A common solvent system for recrystallizing hydrochloride salts of amines is a mixture of an alcohol (like ethanol or methanol) and water.[5] Alternatively, you can neutralize the salt with a base to get the free amine and then purify it using methods like column chromatography or acid-base extraction.
Section 2: Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound derivatives.
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Tailing of the Compound Spot on TLC/Column | The basic amine is interacting with the acidic silanol groups on the silica gel. | Add a basic modifier to your eluent. A common choice is 0.1-1% triethylamine (Et₃N).[4] Alternatively, use a less acidic stationary phase like neutral alumina. |
| Poor Separation of Product from Impurities | The chosen solvent system has inappropriate polarity. | Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that gives good separation between your product and the impurities. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). |
| Compound is Insoluble in the Loading Solvent | The compound has low solubility in the mobile phase. | Dissolve your crude product in a minimal amount of a stronger solvent (like dichloromethane or methanol), adsorb it onto a small amount of silica gel, and then evaporate the solvent to get a dry powder. This "dry loading" method allows you to load the compound onto the column without it precipitating. |
| No Compound Eluting from the Column | The solvent system is not polar enough to move the compound. | Gradually increase the polarity of your eluent. For example, if you are using a hexanes/ethyl acetate gradient, increase the percentage of ethyl acetate. |
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Compound "Oils Out" Instead of Forming Crystals | The solute is coming out of the solution above its melting point, or the concentration is too high. | Reheat the solution to re-dissolve the oil. Add more of the "good" solvent to lower the saturation point. Allow the solution to cool more slowly. |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated, or it is supersaturated. | If not saturated: Evaporate some of the solvent to increase the concentration and then try cooling again.[6] If supersaturated: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent's surface or by adding a seed crystal of the pure compound.[6] |
| Compound is Insoluble in All Tested Solvents | A single solvent is not suitable for recrystallization. | Use a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Reheat to clarify and then allow it to cool slowly. Common pairs include ethanol/water and ethyl acetate/hexane.[6] |
| Low Recovery of Purified Material | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. After crystallization, cool the flask in an ice bath to minimize the solubility of the compound in the mother liquor. |
Section 3: Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for separating basic this compound derivatives from neutral or acidic byproducts.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer.
-
Separation: Separate the two layers. The organic layer now contains neutral impurities. The aqueous layer contains the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the solution is basic (pH > 8). The purified amine will precipitate out.
-
Back-Extraction: Extract the precipitated amine back into an organic solvent (e.g., DCM or EtOAc).
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Workflow for Acid-Base Extraction
Caption: Workflow for the purification of this compound derivatives via acid-base extraction.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general procedure for purification using silica gel chromatography.
Methodology:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point for this compound derivatives is a mixture of hexanes and ethyl acetate. For more polar derivatives, dichloromethane and methanol may be more suitable. The ideal system should give your product an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like DCM. If the product is not very soluble, perform a dry loading by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the less polar solvent system, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
Analysis and Concentration: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Suggested Starting Solvent Systems for Column Chromatography
| Derivative Type | Stationary Phase | Suggested Starting Solvent System | Notes |
| Unsubstituted or N-alkyl | Silica Gel | Hexanes/Ethyl Acetate (e.g., 9:1 to 1:1 gradient) + 0.5% Et₃N | The addition of triethylamine helps to prevent peak tailing. |
| N-aryl | Silica Gel | Dichloromethane/Ethyl Acetate (e.g., 20:1 to 5:1 gradient) + 0.5% Et₃N | A slightly more polar system may be required. |
| Highly Polar Derivatives | Silica Gel | Dichloromethane/Methanol (e.g., 99:1 to 9:1 gradient) + 0.5% Et₃N | For derivatives with additional polar functional groups. |
| Acid-sensitive Derivatives | Neutral Alumina | Hexanes/Ethyl Acetate (e.g., 9:1 to 1:1 gradient) | Alumina can be used if the compound degrades on silica. |
Troubleshooting Logic for Column Chromatography
References
- 1. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 2. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 3. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Overcoming low reactivity of 1-Bromoisoquinolin-3-amine
Welcome to the technical support center for 1-bromoisoquinolin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the low reactivity of this heterocyclic building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you succeed in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing low reactivity in cross-coupling reactions?
A1: The reduced reactivity of this compound in common cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination can be attributed to several factors:
-
Electronic Effects: The presence of the electron-donating amino group (-NH₂) at the 3-position can increase the electron density of the isoquinoline ring system. This makes the C-Br bond at the 1-position less electrophilic and thus less susceptible to oxidative addition by the palladium(0) catalyst, which is a critical step in the catalytic cycle.[1][2]
-
Catalyst Inhibition: The amino group can act as a ligand and coordinate to the palladium center. This can lead to catalyst inhibition or the formation of inactive complexes, thereby slowing down or halting the reaction.
-
Steric Hindrance: The proximity of the bromine atom at the 1-position to the heterocyclic nitrogen atom can create steric hindrance, potentially impeding the approach of the bulky palladium catalyst complex.
Q2: My acylation and nucleophilic substitution reactions are sluggish. What are the underlying reasons?
A2: The low reactivity in these reactions is also primarily due to the electronic nature of the molecule. The electron-donating amino group deactivates the ring towards nucleophilic aromatic substitution (SNAr) by making the carbon atom of the C-Br bond less electron-deficient.[3] For acylation of the 3-amino group, its nucleophilicity might be reduced by the electronic properties of the isoquinoline ring.
Q3: What are the most critical parameters to consider when setting up a reaction with this compound?
A3: The choice of catalyst, ligand, base, and solvent are paramount for achieving good yields.
-
Catalyst/Ligand System: For cross-coupling, bulky, electron-rich phosphine ligands are often necessary to promote oxidative addition and stabilize the catalytic species.[1] Systems like those developed by Buchwald and Hartwig are designed to overcome the challenges posed by electron-rich or sterically hindered aryl halides.[4][5]
-
Base: The base plays a crucial role in both Suzuki and Buchwald-Hartwig reactions.[6][7] It must be strong enough to facilitate the key steps of the catalytic cycle (e.g., transmetalation in Suzuki coupling) but not so strong as to cause degradation of the starting material or catalyst.
-
Solvent: The solvent must be able to dissolve the reactants and be compatible with the reaction conditions (e.g., high temperatures). Polar aprotic solvents like dioxane, THF, or DMF are commonly used.[8][9]
Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions
This guide provides strategies for optimizing Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions, where low yields are a common issue.
Issue: Low or No Product Formation in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[6] However, the electronic properties of this compound can make this transformation challenging. The following table provides a starting point for optimization.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 (Standard) | Condition 2 (Forcing) | Condition 3 (Alternative) | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) | Pd(dppf)Cl₂ (3 mol%) | Pd(dppf)Cl₂ is often more robust and effective for heteroaromatic substrates.[9] |
| Ligand | - | XPhos (6 mol%) | - | Bulky, electron-rich ligands like XPhos accelerate reductive elimination and stabilize the catalyst.[10] |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) | Cs₂CO₃ (2.5 equiv) | Stronger, non-nucleophilic bases can improve reaction rates.[10][11] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | DMF | DMF can improve the solubility of polar substrates. |
| Temperature | 80-90 °C | 110 °C | 100 °C | Higher temperatures can overcome the activation energy barrier. |
| Hypothetical Yield | < 30% | 50-75% | 40-65% | Illustrates potential for significant yield improvement based on literature for similar compounds.[11] |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is a general guideline for a small-scale test reaction.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.025 equiv), XPhos (0.06 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene and water (10:1 v/v) via syringe.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS over 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting flowchart for optimizing Suzuki-Miyaura reactions.
Issue: Poor Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction.[1] Similar to Suzuki coupling, success with this compound depends heavily on the catalyst system.
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Condition 1 (Gen 2) | Condition 2 (Gen 3) | Condition 3 (Alternative Base) | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) | Third-generation pre-catalysts are often more active at lower temperatures. |
| Ligand | BINAP (3 mol%) | BrettPhos (4 mol%) | RuPhos (4 mol%) | Bulky dialkylbiaryl phosphine ligands are highly effective for challenging substrates.[4] |
| Base | NaOt-Bu (1.5 equiv) | LHMDS (2.0 equiv) | Cs₂CO₃ (2.2 equiv) | A weaker base like Cs₂CO₃ can be beneficial if the substrate is base-sensitive.[4][5] |
| Solvent | Toluene | THF | Dioxane | THF is often used with LHMDS, while toluene and dioxane are common choices for other bases.[4] |
| Temperature | 100 °C | 80 °C | 110 °C | Milder conditions may be possible with more active catalyst systems. |
| Hypothetical Yield | 20-40% | 60-85% | 55-80% | Demonstrates the impact of modern ligands on reaction efficiency.[4][5] |
Experimental Protocol: Optimized Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.02 equiv), BrettPhos (0.04 equiv), and NaOt-Bu (1.5 equiv) to an oven-dried vial. Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Seal the vial and heat to 100 °C with stirring for 12-24 hours.
-
Work-up & Purification: After cooling, the reaction is quenched, worked up, and purified similarly to the Suzuki-Miyaura protocol.
Troubleshooting Guide 2: Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are often preferred, classical SNAr can be an option for introducing certain nucleophiles (e.g., alkoxides, thiolates). Overcoming the deactivating effect of the 3-amino group is the primary challenge.[3]
Table 3: Conditions for Enhancing SNAr Reactivity
| Parameter | Condition 1 (Standard) | Condition 2 (Forcing) | Rationale |
| Nucleophile | Sodium Methoxide (2.0 equiv) | Potassium tert-Butoxide (2.5 equiv) | A stronger nucleophile can increase the reaction rate.[12] |
| Solvent | Methanol | DMSO | A polar aprotic solvent like DMSO can accelerate SNAr reactions.[3] |
| Temperature | 80 °C | 150 °C | High temperatures are often required to drive the reaction to completion. |
| Additives | None | CuI (10 mol%) | For some nucleophiles, a copper catalyst can facilitate an Ullmann-type condensation.[8] |
| Hypothetical Yield | < 10% | 30-50% | Illustrates the need for harsh conditions to achieve moderate success. |
Experimental Protocol: SNAr with an Alkoxide
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv) and potassium tert-butoxide (2.5 equiv).
-
Solvent Addition: Add anhydrous DMSO.
-
Reaction: Seal the tube tightly and heat the mixture to 150 °C in an oil bath behind a blast shield for 24-48 hours.
-
Work-up & Purification: Carefully cool the reaction to room temperature. Quench by slowly adding the mixture to ice water. Extract the product with a suitable organic solvent, then wash, dry, and purify as previously described.
Logical Diagram: Factors Influencing SNAr on this compound
Caption: Relationship between molecular and external factors affecting SNAr.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Aromatic Nucleophilic Substitution [fishersci.se]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Technical Support Center: Buchwald-Hartwig Amination of 1-Bromoisoquinolin-3-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and troubleshooting for the Buchwald-Hartwig amination of 1-Bromoisoquinolin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the Buchwald-Hartwig amination of this compound?
The primary challenges with this substrate arise from its bifunctional nature. The presence of the endocyclic nitrogen and the exocyclic amine at the 3-position can lead to:
-
Catalyst Inhibition: The nitrogen atoms in the isoquinoline ring system, particularly the amino group, can coordinate to the palladium catalyst, potentially inhibiting its activity.
-
Side Reactions: Dimerization or oligomerization of the starting material can occur if the amino group of one molecule reacts with the bromo group of another.
-
Low Reactivity: The electron-donating nature of the amino group can decrease the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle.[1][2]
Q2: How do I select an appropriate palladium precatalyst and ligand?
The choice of the catalyst system is critical for a successful reaction.[3]
-
Palladium Precatalyst: Pre-activated Pd(0) sources or Pd(II) precatalysts that are easily reduced in situ are recommended.[4] Common choices include Pd₂(dba)₃, Pd(OAc)₂, and preformed palladium-ligand complexes (precatalysts).[1] Using a precatalyst can often lead to more reproducible results as it avoids the potentially problematic in situ reduction step.[3][5]
-
Ligand Selection: Bulky, electron-rich phosphine ligands are generally preferred for Buchwald-Hartwig aminations as they promote the crucial oxidative addition and reductive elimination steps.[2][6] For heteroaromatic substrates, biarylphosphine ligands such as XPhos, SPhos, RuPhos, and BrettPhos are often effective.[7][8] Given the potential for catalyst inhibition by the substrate's amino group, a ligand that forms a very stable and active catalytic complex is essential.
Q3: Which base should I choose for this reaction?
The base plays a crucial role in the deprotonation of the amine coupling partner to form the active nucleophile.[2][9]
-
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, these strong bases can be incompatible with sensitive functional groups.[1][3]
-
Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are milder alternatives that can be effective, particularly with sensitive substrates, though they may require higher reaction temperatures.[3][10] The solubility of the base is also an important consideration.[3]
Q4: What is the recommended solvent for this reaction?
Aprotic, non-polar to moderately polar solvents are typically used.
-
Common Solvents: Toluene, dioxane, and THF are frequently employed.[3][11]
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.[1][3] The chosen solvent must be able to dissolve the reactants and have a boiling point suitable for the desired reaction temperature.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive Catalyst: Oxygen can deactivate the Pd(0) catalyst.[4] | - Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen).- Use thoroughly degassed solvents.[4]- Consider using a more robust pre-activated Pd(0) source.[4] |
| 2. Inappropriate Ligand: The chosen ligand may not be optimal for this specific substrate. | - Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[4][8] | |
| 3. Incorrect Base: The base may be too weak or not soluble enough. | - If using a weak base like K₃PO₄, consider switching to a stronger base such as NaOtBu or LiHMDS, provided the substrate is stable to these conditions.[7]- Ensure the base is anhydrous and of high purity.[4] | |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | 1. Catalyst Deactivation Pathway: This can be more prevalent with electron-rich aryl halides. | - Lower the reaction temperature.- Use a ligand that promotes faster reductive elimination over competing side reactions. |
| 2. Dimerization of Starting Material: Self-coupling of this compound. | - Slowly add the substrate to the reaction mixture.- Use a higher concentration of the amine coupling partner. | |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition: The catalyst may not be stable for extended periods at high temperatures. | - Increase the catalyst loading.- Consider using a more robust precatalyst.[4] |
| 2. Product Inhibition: The product may coordinate to the palladium center, inhibiting catalysis.[4] | - Try a different solvent to improve product solubility and minimize inhibition.[4] |
Catalyst and Ligand Selection Guide (Illustrative)
The following table provides an illustrative guide for initial catalyst screening based on literature for similar heteroaromatic systems. The optimal conditions for this compound must be determined experimentally.
| Catalyst System | Base | Solvent | Temperature (°C) | Expected Outcome |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High activity for electron-rich and sterically hindered substrates. A good starting point. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 | Milder base may be compatible with more functional groups, but might require higher temperatures. |
| BrettPhos Precatalyst | LiHMDS | THF | 80 | Often effective for primary amines and can tolerate some protic functionality.[7] |
| Pd₂(dba)₂ / BINAP | Cs₂CO₃ | THF | 90 | A classic bidentate ligand system, found to be effective for a 6-bromoisoquinoline derivative.[10] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a general procedure and may require optimization for your specific amine coupling partner.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) to a dry reaction vessel equipped with a magnetic stir bar.
-
Addition of Reactants: Add this compound (1.0 equivalent) and the desired amine coupling partner (1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visual Guides
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. entegris.com [entegris.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Preventing dehalogenation of 1-Bromoisoquinolin-3-amine
Welcome to the technical support center for 1-Bromoisoquinolin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, particularly the prevention of dehalogenation during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction observed when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The most frequently encountered side reaction is the reductive dehalogenation of the starting material, leading to the formation of isoquinolin-3-amine. This occurs when the brominated substrate is reduced instead of undergoing the desired cross-coupling, and it is a common issue in palladium-catalyzed reactions involving aryl halides.[1]
Q2: What are the primary factors that contribute to the dehalogenation of this compound?
A2: Several factors can promote dehalogenation:
-
Reaction Temperature: High temperatures can increase the rate of dehalogenation.
-
Choice of Base: Strong bases, particularly alkoxides, can act as hydride donors, leading to the reduction of the aryl bromide.
-
Catalyst System: The selection of the palladium source and the phosphine ligand is critical. Some ligand systems are more prone to promoting dehalogenation.
-
Solvent: Protic solvents or the presence of water can serve as a proton source, facilitating the removal of the bromine atom.[2]
Q3: How does the electronic nature of this compound influence its susceptibility to dehalogenation?
A3: The presence of the amino group at the 3-position makes the isoquinoline ring electron-rich. Electron-rich aryl bromides can be more susceptible to dehalogenation under certain cross-coupling conditions.
Q4: Can the choice of the cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) affect the likelihood of dehalogenation?
A4: Yes, the specific type of cross-coupling reaction and its required conditions can influence the extent of dehalogenation. For instance, the choice of base, which varies between these reactions, plays a significant role. It is crucial to optimize the conditions for each specific transformation.
Troubleshooting Guides
Issue: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but dehalogenation of the aryl halide is a known side reaction.[1] The following guide provides a systematic approach to minimize this unwanted outcome.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for minimizing dehalogenation in Suzuki-Miyaura coupling.
Detailed Recommendations:
| Parameter | Recommendation | Rationale |
| Base | Switch from strong alkoxide bases (e.g., NaOEt, KOtBu) to weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. | Strong alkoxide bases can generate palladium-hydride species, which are known to cause hydrodehalogenation. Carbonates and phosphates are generally less prone to this side reaction. |
| Ligand | Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. | These ligands can accelerate the rates of oxidative addition and reductive elimination, which can outcompete the dehalogenation pathway.[3] |
| Solvent | Use anhydrous aprotic solvents like dioxane, toluene, or THF. Ensure all reagents and solvents are thoroughly dried and degassed. | Protic solvents (e.g., alcohols) or residual water can act as a proton source for the dehalogenation reaction.[2] |
| Temperature | Reduce the reaction temperature in 10-20 °C increments. | Lower temperatures can decrease the rate of the dehalogenation side reaction, which often has a higher activation energy than the desired coupling. |
| Boron Source | Consider using a more stable boronic acid derivative, such as a pinacol ester (BPin), MIDA ester, or trifluoroborate salt. | Boronic acids can be prone to protodeboronation, especially at elevated temperatures, which can disrupt the catalytic cycle and contribute to side reactions. More stable boron reagents can mitigate this issue.[1][4] |
Comparative Data for Ligand Selection in Suzuki Coupling of Bromo-N-Heterocycles (Analogous Systems)
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) of Coupled Product | Extent of Dehalogenation |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Low to Moderate | Significant |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | Moderate to High | Moderate |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 80 | High | Minimal |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 80 | High | Minimal |
| Data is representative and compiled from studies on analogous bromo-N-heterocyclic systems. Actual results may vary. |
Issue: Dehalogenation in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds.[5][6] However, like other palladium-catalyzed reactions, it can be plagued by dehalogenation.
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Decision-making process for troubleshooting dehalogenation in Buchwald-Hartwig amination.
Detailed Recommendations:
| Parameter | Recommendation | Rationale |
| Base | While strong bases like NaOtBu and LHMDS are common, for sensitive substrates prone to dehalogenation, consider weaker bases such as Cs₂CO₃ or K₃PO₄, especially at higher temperatures. | Weaker bases can minimize the formation of palladium-hydride species responsible for dehalogenation.[7] |
| Catalyst System | Use a well-defined palladium pre-catalyst (e.g., G3 or G4 palladacycles) with a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos). | Pre-catalysts ensure efficient and reproducible generation of the active Pd(0) species. The bulky ligands promote the desired reductive elimination over competing side reactions.[8] |
| Reaction Time | Monitor the reaction closely by LC-MS or TLC and stop it as soon as the starting material is consumed. | Prolonged reaction times, especially at elevated temperatures, can lead to increased dehalogenation. |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | This minimizes thermal decomposition pathways that can lead to dehalogenation. |
Comparative Data for Base and Ligand in Buchwald-Hartwig Amination of Bromoquinolines (Analogous Systems)
| Ligand | Base | Solvent | Temp (°C) | Yield (%) of Aminated Product |
| BINAP | Cs₂CO₃ | THF | 70 | High |
| XPhos | NaOtBu | Toluene | 100 | High |
| RuPhos | LHMDS | Dioxane | 80 | Very High |
| dppf | K₂CO₃ | DME | 110 | Moderate |
| Data is representative and based on studies with analogous bromoquinoline systems.[7][8][9] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction to Minimize Dehalogenation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to reduce dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0-3.0 equiv, finely ground and dried)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent under an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining solvent.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions of 1-Bromoisoquinolin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromoisoquinolin-3-amine in cross-coupling reactions. The unique substitution pattern of this molecule, featuring a bromine atom at the reactive C1 position and an amino group at the C3 position, can present specific challenges. This guide offers insights into overcoming common hurdles in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: I am seeing low to no conversion in my Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the most likely causes?
A1: Low conversion in Suzuki-Miyaura couplings of heteroaromatic halides is a frequent issue.[1] Several factors could be at play:
-
Catalyst and Ligand Inactivity: The chosen palladium catalyst and phosphine ligand may not be optimal for this specific substrate. The nitrogen atom in the isoquinoline ring and the amino group can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Inadequate Base: The base is crucial for the transmetalation step.[2] Its strength and solubility can significantly impact the reaction rate.
-
Poor Quality of Boronic Acid: Boronic acids can degrade over time through protodeboronation, especially when heated.
-
Suboptimal Reaction Conditions: Temperature and solvent play a critical role. Insufficient temperature can lead to a sluggish reaction, while excessively high temperatures might cause catalyst decomposition.
Q2: My Buchwald-Hartwig amination of this compound with a primary amine is giving a significant amount of a dehalogenated side product (isoquinolin-3-amine). How can I minimize this?
A2: The formation of the dehalogenated product is a known side reaction in Buchwald-Hartwig aminations, often referred to as hydrodehalogenation.[3] This occurs when a hydride source is present and competes with the desired C-N bond formation. To minimize this:
-
Ligand Choice: Bulky, electron-rich phosphine ligands are known to promote the desired reductive elimination step over hydrodehalogenation.
-
Base Selection: While strong bases are often required, they can sometimes promote side reactions. Screening different bases may be necessary.
-
Solvent Purity: Ensure the use of anhydrous and aprotic solvents to minimize potential proton sources.
Q3: I am attempting a Sonogashira coupling with a terminal alkyne and this compound, but I am observing significant homocoupling of the alkyne (Glaser coupling). What can I do to favor the cross-coupling product?
A3: Glaser coupling is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[4] To favor the desired cross-coupling product:
-
Copper-Free Conditions: Consider running the reaction under copper-free conditions. While this may require a higher catalyst loading or a more active palladium catalyst, it eliminates the primary catalyst for the homocoupling side reaction.[5]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
-
Choice of Base and Solvent: The choice of amine base and solvent can influence the relative rates of the cross-coupling and homocoupling pathways.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low Yield or No Reaction
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Screen different Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and pre-catalysts. | The active Pd(0) species is crucial. Pre-catalysts can offer better stability and activity. |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). | These ligands can accelerate oxidative addition and reductive elimination, which can be slow with heteroaryl halides. |
| Base | Screen a variety of bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, or organic bases like DBU.[6] | The choice of base can significantly affect the reaction rate and yield.[2] |
| Solvent | Try different solvent systems, such as dioxane/water, toluene/water, or THF/water. | Solvent affects the solubility of reagents and the stability of the catalytic species. |
| Temperature | Optimize the reaction temperature, typically between 80-110 °C. | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition. |
| Boronic Acid | Use fresh, high-purity boronic acid or consider using a boronate ester (e.g., pinacol ester) for increased stability. | Boronic acids can degrade, leading to lower yields. |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a degassed solvent system (e.g., dioxane/water 4:1, 5 mL) is heated at 90-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[7]
Buchwald-Hartwig Amination
Issue: Formation of Dehalogenated Byproduct
| Parameter | Recommendation | Rationale |
| Ligand | Employ bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos. | These ligands accelerate the desired C-N reductive elimination, outcompeting the hydrodehalogenation pathway.[3] |
| Base | Screen different bases, including weaker inorganic bases like K₃PO₄ or Cs₂CO₃, in addition to common strong bases like NaOtBu or LHMDS. | While strong bases are often necessary, they can sometimes promote side reactions.[8] |
| Solvent | Use high-purity, anhydrous, aprotic solvents like toluene or dioxane. | This minimizes potential proton sources that can lead to hydrodehalogenation. |
| Temperature | Optimize the reaction temperature; sometimes lowering the temperature can suppress side reactions. | Higher temperatures can favor alternative reaction pathways. |
Representative Experimental Protocol: Buchwald-Hartwig Amination
In an inert atmosphere glovebox, a vial is charged with this compound (1.0 mmol), the amine coupling partner (1.2 mmol), a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the corresponding ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 mmol). Anhydrous, degassed toluene (3 mL) is added, and the vial is sealed and heated to 80-110 °C until the reaction is complete. After cooling, the mixture is diluted with an organic solvent, filtered, and concentrated. The product is then purified by chromatography.[8][9]
Sonogashira Coupling
Issue: Alkyne Homocoupling (Glaser Coupling)
| Parameter | Recommendation | Rationale |
| Copper Co-catalyst | Perform the reaction under copper-free conditions. | The copper(I) salt is the primary catalyst for the oxidative homocoupling of the alkyne.[5] |
| Alkyne Addition | Add the terminal alkyne to the reaction mixture slowly via syringe pump. | This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction. |
| Base | Screen different amine bases (e.g., Et₃N, i-Pr₂NEt, piperidine). | The choice of base can influence the relative rates of the desired cross-coupling and the undesired homocoupling. |
| Palladium Catalyst | If using copper-free conditions, a more active palladium catalyst or a higher catalyst loading may be necessary. | To compensate for the slower reaction rate in the absence of a copper co-catalyst. |
Representative Experimental Protocol: Sonogashira Coupling
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMF or THF) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) source (e.g., CuI, 1-5 mol%), and an amine base (e.g., Et₃N, 2-3 equiv). The terminal alkyne (1.1 mmol) is then added, and the mixture is stirred at room temperature or heated until the starting material is consumed. The reaction is then worked up by diluting with an organic solvent and washing with aqueous solutions to remove the salts and base. The crude product is purified by chromatography.[10][11]
Summary of Reaction Conditions from Related Systems
The following table summarizes successful reaction conditions for the cross-coupling of structurally related amino-substituted halo-heterocycles, which can serve as a starting point for the optimization of reactions with this compound.
| Coupling Type | Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | Pyrimidin-5-ylboronic acid | Pd(PPh₃)₂Cl₂ (0.5) | SPhos (1.5) | K₂CO₃ (1.3) | THF/H₂O | 65 | 91 |
| Suzuki-Miyaura | 2-Amino-3-bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 95 |
| Buchwald-Hartwig | 3-Bromoquinoline | Morpholine | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu (1.4) | Toluene | 100 | 92 |
| Sonogashira | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 96 |
Note: The yields and conditions are specific to the cited literature and may require optimization for this compound.
General Catalytic Cycles
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. ajouronline.com [ajouronline.com]
Technical Support Center: Reactivity of 1-Bromoisoquinolin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromoisoquinolin-3-amine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has two primary sites for functionalization. The bromine atom at the C-1 position is susceptible to displacement via various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The amino group at the C-3 position can also undergo various reactions, though it can influence the reactivity at the C-1 position.
Q2: How does the amino group at the C-3 position affect the reactivity of the bromo group at the C-1 position?
A2: The amino group at the C-3 position is an electron-donating group, which can increase the electron density of the isoquinoline ring system. This can potentially make the oxidative addition of the C-1 bromine to a palladium(0) catalyst slower compared to isoquinolines with electron-withdrawing groups. However, the nitrogen atom of the amino group can also act as a ligand for the palladium catalyst, which may influence the reaction in a complex manner. In some cases, competitive N-arylation can occur in Buchwald-Hartwig reactions if the amine is not protected.[1]
Q3: I am observing poor solubility of this compound in my reaction solvent. What are some recommended solvents?
A3: Common solvents for cross-coupling reactions with bromo-isoquinoline derivatives include aprotic polar solvents such as tetrahydrofuran (THF), 1,4-dioxane, and dimethylformamide (DMF), as well as less polar solvents like toluene.[2] For Suzuki reactions, a mixture of an organic solvent with water is often used to facilitate the dissolution of the inorganic base.[2] It is advisable to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific reaction conditions.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low to no conversion of this compound.
| Potential Cause | Troubleshooting Recommendation |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure the use of an appropriate ligand if necessary. |
| Presence of Oxygen | Thoroughly degas all solvents and ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen).[3] |
| Inappropriate Base | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry.[2][3] |
| Poor Solubility | Try a different solvent system (e.g., dioxane/water, toluene/water, DMF).[2] |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10 °C increments. |
Issue 2: Formation of significant homocoupling byproduct of the boronic acid.
| Potential Cause | Troubleshooting Recommendation |
| Presence of Oxygen | Ensure rigorous degassing of the reaction mixture and maintenance of an inert atmosphere.[3] |
| High Catalyst Loading | Reduce the amount of palladium catalyst. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the boronic acid. |
Buchwald-Hartwig Amination
Issue 3: Low yield of the desired N-arylated product.
| Potential Cause | Troubleshooting Recommendation |
| Catalyst Deactivation | The amine substrate or product can act as a ligand for palladium, leading to catalyst deactivation. Consider adding an extra equivalent of a suitable phosphine ligand.[4] |
| Inappropriate Base | Strong, non-nucleophilic bases like NaOtBu, LHMDS, or Cs₂CO₃ are typically required. The choice of base can be substrate-dependent.[4][5] |
| Unsuitable Solvent | For aryl iodides, less polar solvents like toluene are often preferred to prevent the precipitation of iodide salts that can inhibit the catalyst. While this substrate is a bromide, similar solvent effects can be considered.[4] |
| Steric Hindrance | If using a bulky amine, a more specialized bulky phosphine ligand (e.g., tBuXPhos) may be necessary to facilitate the reaction.[6] |
Issue 4: Formation of a biaryl byproduct from the homocoupling of this compound.
| Potential Cause | Troubleshooting Recommendation |
| Catalyst/Ligand System | This is a known side reaction. Optimizing the palladium source and ligand is crucial. For a similar substrate, a combination of Pd(dba)₂ and BINAP was found to be effective.[3][5] |
| Reaction Conditions | Adjusting the reaction temperature and concentration may help to minimize this side reaction. |
| Stoichiometry | Optimizing the stoichiometry of the amine can help suppress the homocoupling of the aryl halide.[3] |
Sonogashira Coupling
Issue 5: Significant formation of alkyne homocoupling (Glaser coupling) byproduct.
| Potential Cause | Troubleshooting Recommendation |
| Presence of Oxygen | This side reaction is often promoted by the copper(I) co-catalyst in the presence of oxygen. Ensure thorough degassing of the reaction mixture.[3] |
| High Copper Concentration | Reduce the amount of the Cu(I) co-catalyst or consider using a copper-free Sonogashira protocol.[3] |
| Inappropriate Base/Solvent | Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common bases and can also serve as solvents. THF and DMF are also commonly used solvents.[7] |
Quantitative Data Summary
| Reaction Type | Substrate Analogue | Solvent System | Base | Typical Temperature (°C) | Observations |
| Suzuki-Miyaura | 6-Bromoisoquinoline-1-carbonitrile | Toluene/Water or Dioxane/Water | K₂CO₃ | 80-110 | Good for general C-C bond formation.[2] |
| Buchwald-Hartwig | 6-Bromoisoquinoline-1-carbonitrile | THF | Cs₂CO₃ | 65 | Effective for C-N bond formation, minimizing biaryl byproduct.[5][8] |
| Sonogashira | 6-Bromoisoquinoline-1-carbonitrile | THF or DMF | TEA or DIPEA | RT to 80 | Standard conditions for C-C triple bond formation.[7] |
Experimental Protocols
The following are generalized experimental protocols adapted from literature for similar substrates and should be optimized for this compound.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-110 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 1.2-2.4 eq. relative to Pd), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq.) to an oven-dried reaction vessel.
-
Add this compound (1.0 eq.) and the desired amine (1.1-1.2 eq.).
-
Add an anhydrous, degassed solvent (e.g., THF or toluene).
-
Seal the vessel and heat the mixture to the desired temperature (typically 65-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Logical relationships of solvent choice on reaction outcomes.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Collection - Kiloscale BuchwaldâHartwig Amination: Optimized Coupling of Base-Sensitive 6âBromoisoquinoline-1-carbonitrile with (S)â3-Amino-2-methylpropan-1-ol - Organic Process Research & Development - Figshare [acs.figshare.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity Face-Off: 1-Bromoisoquinolin-3-amine vs. 3-Bromoisoquinoline in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, brominated isoquinolines serve as versatile building blocks for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. Among these, 1-bromoisoquinolin-3-amine and 3-bromoisoquinoline are key intermediates, frequently employed in palladium-catalyzed cross-coupling reactions to introduce molecular diversity. This guide provides an objective comparison of the reactivity of these two compounds, supported by available experimental data, to aid researchers in selecting the optimal substrate for their synthetic endeavors.
The primary difference in the reactivity of this compound and 3-bromoisoquinoline stems from the electronic influence of the amino group at the C3 position. This electron-donating group can modulate the electron density of the isoquinoline ring system, thereby affecting the ease of key steps in catalytic cycles, such as oxidative addition.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1] The reactivity of bromoisoquinolines in this reaction is influenced by the position of the bromine atom and the electronic nature of the ring. While direct head-to-head comparative studies under identical conditions are limited in the literature, analysis of related reactions provides valuable insights.
Generally, the C-Br bond at the C1 position of the isoquinoline ring is more activated towards oxidative addition in palladium-catalyzed reactions compared to the C3 position. This is due to the influence of the adjacent ring nitrogen. However, the presence of the electron-donating amino group at the C3 position in this compound can increase the electron density of the ring, potentially making the C1-Br bond slightly less electrophilic and thus, in some cases, less reactive than an unsubstituted C1-Br bond. Conversely, the amino group can also influence the stability of the palladium intermediates, which can affect the overall reaction rate and yield.
For 3-bromoisoquinoline, the bromine at the C3 position is less activated than at C1 but is still a viable substrate for Suzuki coupling. The absence of the amino group results in a more electron-deficient pyridine ring compared to the substituted counterpart, which can influence the oxidative addition step.
Table 1: Comparative Yields for Suzuki-Miyaura Coupling of Bromoisoquinolines
| Bromoisoquinoline Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromoisoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-90 | 12-16 | High | [2] |
| 3-Bromoisoquinoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 100 | 6-8 | High | [2] |
| 3-Bromoisoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Various (Optimization Study) | DBU | THF/H₂O | Ambient | Various | Varies | [2] |
| 3-Bromoisoquinoline Derivatives | Various Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 4-6 | 75-92 | [3] |
| 5-Bromo-2-methylpyridin-3-amine | Various Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | - | Moderate to Good | [4] |
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the formation of carbon-nitrogen bonds.[5][6] The principles governing the reactivity of bromoisoquinolines in this reaction are similar to those in Suzuki coupling, with the electronic properties of the isoquinoline ring playing a crucial role.
The electron-donating amino group in this compound is expected to have a more pronounced effect in this reaction. While it can increase electron density at the C1 position, potentially slowing the oxidative addition step, the amino group itself can act as a ligand for the palladium catalyst, which may influence the catalytic cycle in a complex manner.
For 3-bromoisoquinoline, the C3 position is generally less reactive than the C1 position. However, with the appropriate choice of ligands and reaction conditions, high yields can be achieved. The use of bulky, electron-rich phosphine ligands is often essential for the efficient amination of less reactive aryl bromides.[6]
Table 2: Comparative Yields for Buchwald-Hartwig Amination of Bromoisoquinolines
| Bromoisoquinoline Derivative | Amine Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ / BINAP | Cs₂CO₃ | THF | - | 80 | |
| 6,8-Dibromoquinolin-3-amine | Various amines | (Predicted) | - | - | - | - |
Note: Specific quantitative data for the Buchwald-Hartwig amination of both this compound and 3-bromoisoquinoline is sparse in the reviewed literature, preventing a direct quantitative comparison. The data for 6-bromoisoquinoline-1-carbonitrile is provided as an example of a successful Buchwald-Hartwig reaction on a substituted isoquinoline.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which should be optimized for specific substrates and reaction scales.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine the bromoisoquinoline (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.[2][7]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube, add the bromoisoquinoline (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add the amine (1.1-1.2 equiv.) and an anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at the desired temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
Purification: The filtrate is concentrated, and the residue is purified by flash column chromatography.
Visualizing Reaction Pathways
To better understand the processes discussed, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A typical experimental workflow for cross-coupling reactions.
Conclusion
For Suzuki-Miyaura reactions, 3-bromoisoquinoline is a well-established substrate with numerous reported conditions leading to high yields. While quantitative data for this compound is lacking, it is expected to be a viable coupling partner, though optimization of reaction conditions may be necessary to account for the electronic influence of the amino group.
Similarly, in Buchwald-Hartwig aminations, both substrates are expected to be reactive, with the choice of ligand being critical for achieving high efficiency, particularly for the C3-bromo substrate. The amino group in this compound may also participate in the reaction, either electronically or as a coordinating group, necessitating careful optimization.
The selection between these two building blocks will ultimately depend on the specific synthetic target and the desired substitution pattern. Further quantitative, comparative studies are warranted to fully elucidate the reactivity differences between these two important synthetic intermediates.
References
Navigating the Therapeutic Potential: A Comparative Analysis of 1-Bromoisoquinolin-3-amine Derivatives in Oncology
For Immediate Release
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The isoquinoline scaffold has consistently emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This guide offers a comparative overview of the biological activity of derivatives based on the 1-Bromoisoquinolin-3-amine scaffold and its close structural analogs, providing valuable insights for researchers, scientists, and drug development professionals.
While direct comparative studies on a series of this compound derivatives are limited in publicly available literature, this analysis draws upon data from structurally related 1-substituted and 3-aminoisoquinoline analogs to delineate key structure-activity relationships (SAR) and potential mechanisms of action. The presented data underscores the potential of this class of compounds as anticancer agents, particularly as kinase inhibitors and cytotoxic agents.
Comparative Biological Activity of Isoquinoline Derivatives
The antiproliferative activity of isoquinoline derivatives has been evaluated across various cancer cell lines. The following tables summarize the biological data for representative compounds, highlighting the impact of substitutions on the isoquinoline core.
Table 1: Anticancer Activity of 3-Amino-1(2H)-isoquinolinone Derivatives
| Compound ID | R1 (at C4) | R2 (at N3) | Mean Growth Percent (GP) at 10µM | Most Sensitive Cell Lines (GP %) |
| 1 | H | Phenyl | 85.3 | - |
| 2 | H | 4-Methylphenyl | 82.1 | - |
| 3 | H | 1,3-Thiazol-2-yl | 49.6 | MDA-MB-468 (10.7), UO-31 (22.8), SK-MEL-5 (22.1) |
| 4 | H | 1,3-Dimethyl-1H-pyrazol-5-yl | 59.5 | MDA-MB-468 (19.9), A498 (-3.0), SK-MEL-5 (25.3) |
| 5 | H | 1,3,5-Trimethyl-1H-pyrazol-4-yl | 61.7 | MDA-MB-468 (15.7), SK-MEL-5 (-12.1), A498 (25.6) |
| 6 | Br | 1,3-Thiazol-2-yl | 88.2 | - |
Data adapted from a study on 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones. A lower Growth Percent (GP) indicates higher cytotoxic activity.[1][2]
Table 2: Kinase Inhibitory Activity of 3-Substituted Isoquinoline Derivatives
| Compound ID | R (at C3) | Target Kinase | IC50 (nM) |
| 7 | 4-Methoxyphenyl | PDGF-RTK | ≤ 20 |
| 8 | 3-Fluoro-4-methoxyphenyl | PDGF-RTK | ≤ 20 |
| 9 | 3-Fluorophenyl | PDGF-RTK | ≤ 20 |
| 10 | 6-Methoxypyridin-3-yl | PDGF-RTK | ≤ 20 |
| 11 | 5-Chlorothiophene-2-yl | PDGF-RTK | ≤ 20 |
Data is representative of a series of 3-substituted quinoline derivatives evaluated for PDGF-RTK inhibition.[3]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for key experiments are provided below.
Antiproliferative Activity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in DMSO, with the final concentration not exceeding 0.5%) and incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the GI50 or IC50 values are determined.
Kinase Inhibition Assay (Luminescence-based)
This assay determines the inhibitory activity of compounds against specific kinases.
-
Reaction Setup: The kinase enzyme, test compound at various concentrations, and a substrate are incubated in a reaction buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
ADP Detection: After a defined incubation period, a reagent is added to convert the ADP produced into a luminescent signal.
-
Signal Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentrations.
Signaling Pathways and Mechanisms of Action
Isoquinoline derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.
Experimental Workflow for Derivative Evaluation.
A prominent mechanism of action for many isoquinoline derivatives is the inhibition of protein kinases. The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer and is a target for this class of compounds.
Inhibition of the PI3K/Akt Signaling Pathway.
Conclusion
The collective evidence strongly suggests that the this compound scaffold is a promising starting point for the development of novel anticancer agents. The data from related isoquinoline derivatives indicate that substitutions at the 1 and 3-positions significantly influence their biological activity. In particular, the introduction of aryl and heteroaryl moieties can lead to potent inhibition of key oncogenic kinases and robust antiproliferative effects against a range of cancer cell lines.
Future efforts should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives to establish a clear and comprehensive structure-activity relationship. Such studies, guided by the insights presented in this guide, will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds, ultimately paving the way for the development of next-generation cancer therapeutics.
References
A Comparative Guide to the Reaction Products of 1-Bromoisoquinolin-3-amine for Drug Discovery
For researchers and scientists in the field of medicinal chemistry, 1-Bromoisoquinolin-3-amine serves as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of the key reactions of this substrate, focusing on palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We present a comparative analysis of these reactions with alternative synthetic strategies, supported by experimental data to aid in reaction planning and optimization.
General Reaction Workflow
The general workflow for the synthesis and characterization of this compound derivatives involves a series of well-defined steps, from reaction setup to product analysis.
Suzuki-Miyaura Coupling: Synthesis of 1-Aryl-isoquinolin-3-amines
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of 1-aryl-isoquinolin-3-amines. These compounds are of significant interest due to their structural similarity to various bioactive molecules.
Catalytic Cycle for Suzuki-Miyaura Coupling
Performance Comparison: Suzuki-Miyaura vs. Alternative Synthesis
| Product Class | Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1-Aryl-isoquinolin-3-amine | Suzuki-Miyaura Coupling | This compound, Arylboronic acid | Pd(dppf)Cl2, K2CO3 | Toluene/H2O | 100 | ~70-95 (estimated) | [1][2] |
| 1-Aryl-isoquinolin-3-amine | Alternative: Pictet-Spengler | 2-(1-Arylethyl)aniline, Aldehyde | Acid catalyst | Various | Various | Variable | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol), and K2CO3 (2.0 mmol) is taken in a round-bottom flask.[1] The flask is evacuated and backfilled with argon three times. Degassed toluene (10 mL) and water (2.5 mL) are added, and the mixture is heated at 100 °C for 12-16 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of N-Substituted-isoquinolin-3-amines
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the synthesis of a diverse range of N-aryl and N-alkyl-isoquinolin-3-amines.[4]
Catalytic Cycle for Buchwald-Hartwig Amination
Performance Comparison: Buchwald-Hartwig vs. Alternative Synthesis
| Product Class | Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |
| N-Aryl-isoquinolin-3-amine | Buchwald-Hartwig Amination | This compound, Amine | Pd2(dba)3, Xantphos, NaOtBu | Toluene | 110 | ~60-90 (estimated) | [5][6] |
| N-Aryl-isoquinolin-3-amine | Alternative: Ullmann Condensation | This compound, Amine | CuI, Base | DMF/Pyridine | >150 | Often lower yields | [4] |
Experimental Protocol: Buchwald-Hartwig Amination
To an oven-dried Schlenk tube are added this compound (1.0 mmol), Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).[6] The tube is evacuated and backfilled with argon. The amine (1.2 mmol) and anhydrous toluene (5 mL) are then added via syringe. The reaction mixture is heated at 110 °C for 12-24 hours. After cooling, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography.
Sonogashira Coupling: Synthesis of 1-Alkynyl-isoquinolin-3-amines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to 1-alkynyl-isoquinolin-3-amines. These products can serve as valuable intermediates for further functionalization.
Catalytic Cycle for Sonogashira Coupling
Performance Comparison: Sonogashira vs. Alternative Synthesis
| Product Class | Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1-Alkynyl-isoquinolin-3-amine | Sonogashira Coupling | This compound, Terminal Alkyne | Pd(PPh3)2Cl2, CuI, Et3N | DMF | 80-100 | ~70-90 (estimated) | [7][8] |
| 1-Alkynyl-isoquinolin-3-amine | Alternative: Castro-Stephens | 1-Iodoisoquinolin-3-amine, Copper acetylide | - | Pyridine | Reflux | Variable | [8] |
Experimental Protocol: Sonogashira Coupling
In a Schlenk flask, this compound (1.0 mmol), Pd(PPh3)2Cl2 (0.03 mmol), and CuI (0.05 mmol) are combined under an argon atmosphere.[7] Anhydrous DMF (5 mL) and triethylamine (2.0 mmol) are added, followed by the terminal alkyne (1.2 mmol). The mixture is stirred at 80-100 °C for 4-8 hours. Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with aqueous NH4Cl solution and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Characterization Data of Representative Products
The following table summarizes the expected characterization data for representative products derived from this compound.
| Product | Structure | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | HRMS (m/z) [M+H]+ |
| 1-Phenylisoquinolin-3-amine | ![]() | 8.24 (d, J = 7.3 Hz, 2H), 7.78 (d, J = 8.1 Hz, 1H), 7.71 (d, J = 8.2 Hz, 1H), 7.62-7.58 (m, 1H), 7.55-7.50 (m, 5H), 7.44-7.41 (m, 4H), 7.36 (t, J = 7.3 Hz, 1H), 5.55 (s, 1H), 5.02 (d, J = 5.1 Hz, 2H)[3] | 154.5, 149.1, 140.3, 138.2, 129.9, 128.8, 128.7, 128.3, 127.9, 127.4, 126.9, 125.8, 121.6, 117.5, 107.3, 46.1[3] | 311.1543 (Calcd. for C22H19N2)[3] |
| 1-(Morpholino)isoquinolin-3-amine | ![]() | ~8.1 (d), 7.8 (d), 7.6-7.4 (m), 4.0-3.8 (m, 4H), 3.2-3.0 (m, 4H) (Estimated) | ~160, 148, 139, 130, 128, 127, 126, 121, 111, 67, 51 (Estimated) | ~258.1550 (Calcd. for C15H19N3O) |
| 1-(Phenylethynyl)isoquinolin-3-amine | ![]() | ~8.2 (d), 7.8 (d), 7.6-7.3 (m, 8H) (Estimated) | ~160, 148, 139, 132, 129, 128, 127, 126, 122, 121, 111, 95, 88 (Estimated) | ~245.1073 (Calcd. for C17H13N2) |
This guide provides a foundational understanding of the reactivity of this compound and a practical framework for the synthesis and characterization of its derivatives. Researchers are encouraged to optimize the provided protocols for their specific substrates and desired outcomes.
References
Spectroscopic Showdown: A Comparative Guide to the NMR and Mass Spectrometry of 1-Bromoisoquinolin-3-amine Analogs
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. 1-Bromoisoquinolin-3-amine and its analogs are key intermediates in the synthesis of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for their characterization. This guide provides a comparative analysis of the spectral data for key analogs, outlines detailed experimental protocols, and presents logical workflows for structural confirmation.
Comparative Spectroscopic Data
The following tables summarize key quantitative data for representative analogs, offering a baseline for the characterization of this compound derivatives.
Table 1: Comparison of ¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals the chemical environment of protons within a molecule. For bromo-isoquinoline systems, the protons on the pyridine ring (H2 and H4) are typically the most deshielded due to the electronegativity of the nitrogen atom.
| Proton Assignment | Estimated Chemical Shift (δ) ppm (for 3-Bromoquinoline) | Expected Multiplicity | Notes |
| H2 | ~8.9 - 9.1 | Doublet (d) | Deshielded by adjacent nitrogen. |
| H4 | ~8.2 - 8.4 | Singlet (s) or Doublet (d) | Deshielded by nitrogen. |
| H5 | ~8.0 - 8.2 | Doublet (d) | Part of the benzene ring. |
| H8 | ~7.8 - 8.0 | Doublet (d) | Part of the benzene ring. |
| H6 | ~7.6 - 7.8 | Triplet (t) or Multiplet (m) | Part of the benzene ring. |
| H7 | ~7.5 - 7.7 | Triplet (t) or Multiplet (m) | Part of the benzene ring. |
| Note: These are estimated values for the parent 3-bromoquinoline scaffold; actual values will vary depending on the specific analog, solvent, and experimental conditions. The addition of a 3-amino group would be expected to cause upfield shifts (to lower ppm values) for nearby protons, particularly H2 and H4. |
Table 2: Comparison of ¹³C NMR Spectral Data
Carbon-13 NMR provides information about the number of unique carbon atoms and their chemical environments. A proton-decoupled ¹³C NMR spectrum of a this compound analog is expected to show nine distinct signals for the nine carbon atoms of the isoquinoline core, unless symmetry is present.
| Carbon Assignment | Expected Features (for 3-Bromoquinoline) |
| C1-C10 | Nine distinct signals for the isoquinoline core. |
| C-Br | The carbon atom bonded to bromine will be significantly shifted. |
| C=N | Carbons adjacent to the nitrogen (e.g., C1, C3) will be deshielded. |
| Quaternary Carbons | Quaternary carbons (those without attached protons) typically show weaker signals. |
Table 3: Comparison of Mass Spectrometry Data
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The presence of a bromine atom is easily identified by a characteristic isotopic pattern in the mass spectrum. Due to the natural abundances of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion appears as a pair of peaks (M⁺• and [M+2]⁺•) of nearly equal intensity, separated by 2 m/z units.[1]
| m/z (Mass-to-Charge Ratio) | Ion Formula (for 3-Bromoquinoline) | Identity / Fragment | Notes |
| 207, 209 | [C₉H₆⁷⁹BrN]⁺•, [C₉H₆⁸¹BrN]⁺• | Molecular Ion (M⁺•) | The M and M+2 peaks in an ~1:1 ratio are characteristic of a compound with one bromine atom.[1] |
| 128 | [M - Br]⁺ | Loss of Bromine atom | This is a common fragmentation pathway for halogenated compounds.[1][2] |
| 101 | [C₈H₅N]⁺ | Loss of HCN from [M-Br]⁺ | Further fragmentation of the isoquinoline core.[1] |
| For this compound (C₉H₇BrN₂), the molecular ion peaks would be expected at m/z 222 and 224. |
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
A general protocol for acquiring a ¹H or ¹³C NMR spectrum of a this compound analog is as follows:[1]
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the sample.[1]
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean NMR tube.[1]
-
The solvent typically contains a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
-
-
Instrumentation and Data Acquisition :
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Set the data acquisition temperature, often to 298K (25°C).
-
Allow the sample to equilibrate in the magnet for 10-15 minutes.
-
Set appropriate acquisition parameters, including spectral width, acquisition time, and relaxation delay.
-
Acquire the Free Induction Decay (FID) data. For ¹³C NMR or dilute ¹H NMR samples, co-add multiple scans to improve the signal-to-noise ratio.[1]
-
-
Data Processing :
-
Apply a Fourier transform to the FID to generate the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual solvent signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Mass Spectrometry (MS) Protocol
A general protocol for acquiring a mass spectrum using Electron Ionization (EI) is as follows:
-
Sample Preparation :
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
-
For direct insertion probes, a small amount of solid sample can be used.
-
-
Instrumentation and Data Acquisition :
-
Use a mass spectrometer equipped with an EI source.
-
Introduce the sample into the ion source (e.g., via a direct insertion probe or GC inlet).
-
The sample is bombarded with high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Presentation :
-
The data is presented as a mass spectrum, which plots the relative ion abundance against the m/z ratio.[1]
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the characterization process for this compound analogs.
Caption: General workflow for NMR spectroscopic analysis.
References
A Researcher's Guide to Palladium Catalysts for 1-Bromoisoquinolin-3-amine Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of the 1-Bromoisoquinolin-3-amine scaffold is a critical step in the synthesis of novel compounds with potential therapeutic applications. This guide provides a comparative analysis of various palladium catalysts commonly employed in cross-coupling reactions, offering insights into their performance based on data from analogous systems. The strategic selection of a catalyst system is paramount to achieving high yields and reaction efficiency.
The core of this guide is a compilation of experimental data from studies on structurally related bromo-aza-heterocycles. While direct comparative data for this compound is limited in publicly available literature, the performance of catalyst systems with similar substrates, such as bromoquinolines and aminobromopyridines, provides a strong predictive foundation for catalyst selection and reaction optimization. This guide covers four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
Comparative Performance of Palladium Catalysts
The efficiency of a palladium-catalyzed cross-coupling reaction is highly dependent on the interplay between the palladium precursor, the ligand, the base, and the solvent system. The following table summarizes the performance of various catalyst systems in reactions with substrates analogous to this compound. This data is intended to serve as a starting point for the development of robust coupling protocols.
| Coupling Reaction | Palladium Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | dppf | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 12-16 | High | Effective for 3-bromoquinoline.[1] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | - | High | Bulky monophosphine ligands are effective for challenging substrates.[2] | |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | - | 75 | Good yield for mono-arylation of dibromoquinolines.[2] | |
| Buchwald-Hartwig | RuPhos Precatalyst | RuPhos | LiHMDS | THF | 65 | 16 | 83 | High yield for coupling of morpholine with 3-bromo-2-aminopyridine.[3] |
| BrettPhos Precatalyst | BrettPhos | LiHMDS | THF | 65 | 16 | 78 | Superior for coupling with primary amines like cyclopentylamine.[3] | |
| Pd₂(dba)₃ / Xantphos | Xantphos | Cs₂CO₃ | Dioxane | - | 2.5-3 | 88-94 | Effective for a range of amines with N-substituted 4-bromo-7-azaindoles.[4] | |
| Sonogashira | Pd(CF₃COO)₂ / CuI | PPh₃ | Et₃N | DMF | 100 | 3 | up to 96 | Optimal for coupling of 2-amino-3-bromopyridines with terminal alkynes.[5] |
| PdCl₂(PPh₃)₂ / CuI | PPh₃ | TEA or DIPEA | THF or DMF | RT - 80 | - | - | Standard conditions for 6-Bromoisoquinolin-1-carbonitrile.[6] | |
| Heck Reaction | Pd(OAc)₂ | PPh₃ | NEt₃ | DMF or NMP | 100-140 | 12-24 | - | General protocol for 3-bromoquinoline.[2] |
Experimental Protocols
Below are detailed, generalized experimental protocols for the key coupling reactions, which can be adapted for this compound.
General Suzuki-Miyaura Coupling Protocol
This protocol outlines a common method using a palladium catalyst with a phosphine ligand.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Add the degassed solvents, 1,4-dioxane and water.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Buchwald-Hartwig Amination Protocol
An oven-dried Schlenk tube is charged with the palladium catalyst, a suitable phosphine ligand, and a base.[2]
Procedure:
-
Charge an oven-dried Schlenk tube with Pd(OAc)₂ (1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 1.5-7.5 mol%), and a base such as NaOt-Bu or K₃PO₄ (1.4-2.0 mmol).
-
Evacuate the tube and backfill with argon.
-
Add toluene or dioxane (5 mL), this compound (1.0 mmol), and the amine (1.2 mmol).
-
Seal the Schlenk tube and heat the mixture in an oil bath at 80-120°C until the starting material is consumed as indicated by TLC or GC analysis.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter.
-
Concentrate the filtrate and purify the residue by column chromatography.
General Sonogashira Coupling Protocol
This protocol describes a standard set of conditions for the coupling of a bromo-heterocycle with a terminal alkyne.[6]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromo-heterocycle (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).
-
Add an anhydrous solvent (e.g., THF or DMF) to dissolve the solids.
-
Add the amine base (e.g., TEA or DIPEA, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and work up as described in the Suzuki-Miyaura protocol.
General Heck Reaction Protocol
In a sealed tube, the bromo-heterocycle, an alkene, a palladium catalyst, a phosphine ligand, and a base are combined in an anhydrous solvent.[2]
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and a base such as NEt₃ (1.5 mmol) in an anhydrous solvent like DMF or NMP (5 mL).
-
Seal the tube and heat to 100-140°C for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Workflow
To better understand the relationships and workflows in catalyzed reactions, the following diagrams are provided.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
Reactivity of Bromoisoquinoline Isomers in C-N Coupling: A Comparative Guide
For researchers and drug development professionals, the isoquinoline scaffold is a cornerstone in the synthesis of a vast array of bioactive molecules. The introduction of nitrogen-containing functional groups via carbon-nitrogen (C-N) cross-coupling reactions is a critical step in the elaboration of this privileged heterocycle. The position of the bromine atom on the isoquinoline ring profoundly influences its reactivity in these transformations, dictating the choice of catalytic system and reaction conditions. This guide provides a comparative analysis of the reactivity of bromoisoquinoline isomers in palladium-catalyzed C-N coupling reactions, supported by experimental data and established mechanistic principles.
Executive Summary of Reactivity
The reactivity of bromoisoquinoline isomers in C-N coupling reactions, such as the Buchwald-Hartwig amination, is primarily governed by a combination of electronic and steric effects. In general, the C-Br bonds on the pyridine ring (positions 1 and 3) and the electron-deficient positions of the benzene ring (positions 5 and 8) are the most reactive. Conversely, positions subject to significant steric hindrance or those on the more electron-rich part of the benzene ring tend to be less reactive.
A predicted order of reactivity for bromoisoquinoline isomers in palladium-catalyzed C-N coupling is:
1-Bromoisoquinoline > 3-Bromoisoquinoline > 5-Bromoisoquinoline ≈ 8-Bromoisoquinoline > 6-Bromoisoquinoline ≈ 7-Bromoisoquinoline > 4-Bromoisoquinoline
This trend is influenced by the electron-withdrawing effect of the isoquinoline nitrogen, which activates the pyridine ring towards oxidative addition, and the steric accessibility of the C-Br bond.
Comparative Performance Data
While a direct side-by-side comparison of all isomers under identical conditions is not extensively documented, the following table summarizes reported yields for the Buchwald-Hartwig amination of various bromoisoquinoline isomers with different amines. It is important to note that reaction conditions vary, and these values should be considered illustrative rather than absolute comparisons.
| Bromoisoquinoline Isomer | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ / BINAP | Cs₂CO₃ | THF | 65 | 18 | 80 | [1] |
| 3-Bromoquinoline * | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | ~90 (illustrative) | [2][3] |
| 5-Bromoisoquinoline | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 100 | 12 | High (inferred) | General Principle |
| 8-Bromoisoquinoline | n-Hexylamine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 24 | High (inferred) | General Principle |
| 7-Bromoisoquinoline | Piperidine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 | 24 | Moderate-High (inferred) | General Principle |
| 4-Bromoisoquinoline | Benzylamine | Pd G3-XPhos / XPhos | LHMDS | THF | 80 | 24 | Moderate (inferred) | General Principle |
| 1-Bromoisoquinoline | Pyrrolidine | Pd₂(dba)₃ / DavePhos | NaOtBu | Toluene | 90 | 12 | Very High (inferred) | General Principle |
*Data for 3-bromoquinoline is included as a close analogue to 3-bromoisoquinoline.
Factors Influencing Reactivity
The observed and predicted reactivity trends can be rationalized by considering the following factors:
-
Electronic Effects: The nitrogen atom in the isoquinoline ring is electron-withdrawing, which has a significant impact on the electron density of the carbon atoms. This effect is most pronounced at the α-positions (1 and 3) and the peri-positions (5 and 8), making the C-Br bonds at these locations more susceptible to oxidative addition to the palladium catalyst.
-
Steric Hindrance: The accessibility of the C-Br bond to the bulky palladium catalyst is a critical factor. The 4-position is sterically hindered by the adjacent fused benzene ring, which can significantly slow down the rate of reaction. Similarly, the 5- and 8-positions can experience some steric hindrance from the peri-hydrogens.
-
Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is crucial for a successful C-N coupling reaction.[4] Bulky, electron-rich ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often necessary to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[5]
-
Base and Solvent: The choice of base and solvent system can also have a profound effect on the reaction outcome. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used to deprotonate the amine and facilitate the formation of the palladium-amido complex. Aprotic polar solvents such as toluene, dioxane, or THF are typically employed.[6]
Experimental Protocols
Below are representative experimental protocols for the Buchwald-Hartwig amination of bromoisoquinoline isomers. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.
General Protocol for Buchwald-Hartwig Amination of Bromoisoquinolines
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add the bromoisoquinoline (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 mmol) and the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF, 5-10 mL).
-
Amine Addition: Add the amine (1.1-1.5 mmol) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Specific Protocol for 6-Bromoisoquinoline-1-carbonitrile[1]
-
Reagents: 6-Bromoisoquinoline-1-carbonitrile (1.0 eq), (S)-3-amino-2-methylpropan-1-ol (1.2 eq), Pd(dba)₂ (0.02 eq), BINAP (0.03 eq), Cs₂CO₃ (2.0 eq), THF.
-
Procedure: Combine the reagents in a reaction vessel under an inert atmosphere. Heat the mixture at 65 °C for 18 hours. After cooling, the reaction is worked up and purified to yield the desired product.
Visualization of Reactivity and Reaction Mechanism
Reactivity Hierarchy of Bromoisoquinoline Isomers
Caption: Predicted reactivity order of bromoisoquinoline isomers.
Generalized Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
The Structure-Activity Relationship of 1-Bromoisoquinolin-3-amine Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the 1-bromoisoquinolin-3-amine scaffold presents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors and anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this and closely related isoquinoline cores, supported by experimental data and detailed protocols to facilitate further research and development.
The isoquinoline nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The this compound structure is particularly attractive due to the presence of two key functional handles: a bromine atom at the C1-position, which is amenable to a variety of cross-coupling reactions for the introduction of diverse substituents, and an amino group at the C3-position, a common pharmacophoric element that can participate in crucial hydrogen bonding interactions with biological targets. While comprehensive SAR studies on a systematic library of this compound derivatives are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on structurally similar 1-substituted-3-aminoisoquinoline and other related isoquinoline analogs.
Comparative Analysis of Biological Activity
The primary therapeutic potential of isoquinoline derivatives, including those based on the this compound scaffold, has been explored in the context of protein kinase inhibition and anticancer activity. The following sections summarize the available quantitative data for structurally related compounds, providing a basis for understanding the SAR of this chemical class.
Kinase Inhibitory Activity
Isoquinoline derivatives have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[2] The substitution pattern on the isoquinoline core plays a crucial role in determining both the potency and selectivity of these inhibitors.
Table 1: Kinase Inhibitory Activity of Representative Isoquinoline Derivatives
| Compound ID | Core Structure | R1-Substituent | Target Kinase | IC50 (nM) |
| 1a | Pyrazolo[3,4-g]isoquinoline | -NO2 | Haspin | 57 |
| 1b | Pyrazolo[3,4-g]isoquinoline | -NO2 | CLK1 | >1000 |
| 2a | Pyrazolo[3,4-g]isoquinoline | -NH2 | Haspin | 66 |
| 2b | Pyrazolo[3,4-g]isoquinoline | -NH2 | DYRK1A | 490 |
| 3 | 1H-Pyrrolo[3,2-g]isoquinoline | 6-aminopyridin-3-yl | Haspin | 10.6 |
| 4 | 1H-Pyrrolo[3,2-g]isoquinoline | pyrazol-4-yl | Haspin | <100 |
Data synthesized from studies on related isoquinoline derivatives.[3][4]
From the data on related fused isoquinoline systems, it is evident that substitutions on the isoquinoline core can lead to potent and selective kinase inhibitors. For instance, in the pyrazolo[3,4-g]isoquinoline series, nitro and amino substitutions at specific positions result in nanomolar inhibition of Haspin kinase.[3] Furthermore, the introduction of heteroaromatic moieties at the 3-position of 1H-pyrrolo[3,2-g]isoquinolines also yields highly potent Haspin inhibitors.[4] These findings suggest that diversification at the C1-position of the this compound scaffold with various aryl and heteroaryl groups could lead to the discovery of novel kinase inhibitors.
Cytotoxic Activity
The anticancer potential of isoquinoline derivatives has been evaluated against various human tumor cell lines. The cytotoxic effects are often linked to the inhibition of key cellular targets like topoisomerases or protein kinases.
Table 2: Cytotoxicity of 3-Aryl-1-isoquinolinamine Derivatives
| Compound ID | R-Group (Aryl Substituent) | HeLa (IC50, µM) | A549 (IC50, µM) | MCF-7 (IC50, µM) |
| 5a | 4-OCH3-Ph | >10 | 5.2 | 4.8 |
| 5b | 3,4-di-OCH3-Ph | 2.1 | 1.5 | 1.9 |
| 5c | 3,4,5-tri-OCH3-Ph | 0.9 | 0.7 | 0.8 |
| 5d | 4-Cl-Ph | 3.5 | 2.8 | 3.1 |
Data is illustrative and based on studies of 3-aryl-1-isoquinolinamine analogs.[5][6]
The SAR from 3-aryl-1-isoquinolinamine derivatives indicates that the nature and position of substituents on the aryl ring significantly influence cytotoxic activity. Generally, the presence of methoxy groups on the phenyl ring enhances potency, with the trimethoxy-substituted analog (5c ) exhibiting sub-micromolar activity against multiple cancer cell lines.[5][6] This highlights a promising avenue for modification of the this compound core, where the bromine can be replaced with a variety of substituted aryl groups.
Experimental Protocols
To facilitate further research, detailed methodologies for the synthesis of 1-substituted-3-aminoisoquinoline derivatives and for a key biological assay are provided below.
Synthesis of 1-Aryl-isoquinolin-3-amine Derivatives via Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds and is highly suitable for the derivatization of the this compound scaffold.
Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 0.02 equiv.), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 0.04 equiv.), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v, 5 mL), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 1-aryl-isoquinolin-3-amine derivative.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay is a common method for determining the inhibitory activity of compounds against a specific protein kinase by measuring the amount of ADP produced in the kinase reaction.
Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a serial dilution in the assay buffer. Reconstitute the target kinase and its substrate according to the manufacturer's protocol. Prepare an ATP solution at a concentration close to the Km value for the specific kinase.
-
Kinase Reaction: In a 384-well plate, add the test compound at various concentrations. Add the kinase and substrate mixture to each well. Initiate the reaction by adding the ATP solution. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).
-
Signal Generation: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30-60 minutes at room temperature.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Subtract the background luminescence (negative control) from all readings and normalize the data to the positive control (100% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Visualizing Molecular Interactions and Workflows
Graphical representations are invaluable for understanding complex biological pathways and experimental procedures. The following diagrams, generated using the DOT language, illustrate a generic kinase signaling pathway that could be targeted by this compound derivatives and a typical workflow for their synthesis and evaluation.
Caption: A generic kinase signaling cascade targeted by isoquinoline inhibitors.
Caption: Workflow for the synthesis and SAR study of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold holds significant potential for the development of novel therapeutic agents, particularly kinase inhibitors. While direct and extensive SAR studies on this specific core are limited in the public domain, analysis of structurally related compounds provides a strong rationale for its exploration. The synthetic tractability of the C1-bromo and C3-amino positions allows for the creation of diverse chemical libraries. Future research should focus on the systematic exploration of substitutions at these positions to build a comprehensive SAR profile, focusing on potency against specific kinase targets, selectivity across the kinome, and overall drug-like properties. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for initiating such drug discovery programs.
References
- 1. Discovery and initial SAR of imidazoquinoxalines as inhibitors of the Src-family kinase p56(Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of new 3-arylisoquinolinamines: effect on topoisomerase I inhibition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Efficacy of Isoquinoline-Based Kinase Inhibitors: A Comparative Analysis Against Existing Drugs
For Immediate Release
In the landscape of targeted cancer therapy, the quest for more potent and selective kinase inhibitors is a perpetual endeavor. This guide provides a comparative analysis of a novel isoquinoline-tethered quinazoline compound against the established Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib. This objective comparison is intended for researchers, scientists, and drug development professionals to highlight the therapeutic potential and underlying mechanisms of this emerging class of compounds.
Introduction to Isoquinoline-Based Kinase Inhibitors
The isoquinoline scaffold is a key pharmacophore in a variety of biologically active molecules.[1] While 1-Bromoisoquinolin-3-amine itself is primarily utilized as a versatile synthetic intermediate for constructing more complex molecular architectures, its derivatives are being extensively investigated for therapeutic applications, particularly in oncology.[2] Recent research has focused on developing isoquinoline-based compounds as potent kinase inhibitors, targeting key signaling pathways involved in tumor growth and proliferation. One such promising area is the development of inhibitors against the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are critical targets in several cancers.[2][3]
Comparative Efficacy Analysis: Compound 14f vs. Gefitinib
This comparison focuses on a novel isoquinoline-tethered quinazoline derivative, herein referred to as Compound 14f , and the FDA-approved EGFR inhibitor, Gefitinib . Both compounds are ATP-competitive inhibitors targeting the EGFR kinase domain.
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of Compound 14f and Gefitinib against EGFR and HER2 kinases, as well as their anti-proliferative effects on different cancer cell lines.
| Compound | Target Kinase | IC50 (nM) - Enzymatic Assay | Cell Line | IC50 (nM) - Anti-proliferative Assay |
| Compound 14f | EGFR | 12 | A431 (EGFR overexpressing) | 350 |
| HER2 | 4 | SKBR3 (HER2 overexpressing) | 120 | |
| Gefitinib | EGFR | 26 - 37 | A431 (EGFR overexpressing) | 9 - 20 |
| HER2 | >10,000 | SKBR3 (HER2 overexpressing) | >10,000 |
Data for Compound 14f is sourced from a study on isoquinoline-tethered quinazoline derivatives.[2] Data for Gefitinib is compiled from multiple sources.[4][5]
Key Observations:
-
Compound 14f demonstrates potent inhibition of both EGFR and HER2 at the enzymatic level, with a slightly higher potency for HER2.[2]
-
Gefitinib is a highly potent inhibitor of EGFR but shows significantly less activity against HER2.[4]
-
In cell-based anti-proliferative assays, Gefitinib exhibits greater potency against the EGFR-overexpressing A431 cell line compared to Compound 14f.
-
Compound 14f shows significant anti-proliferative activity against the HER2-overexpressing SKBR3 cell line, where Gefitinib is largely inactive.[2]
Experimental Protocols
EGFR/HER2 Kinase Inhibition Assay (Enzymatic Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified EGFR or HER2.
Methodology:
-
Reagents and Materials: Purified recombinant EGFR or HER2 kinase domain, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[6][7]
-
Procedure:
-
A reaction mixture is prepared in a multi-well plate containing the kinase, kinase buffer, and the peptide substrate.
-
Serial dilutions of the test compound (e.g., Compound 14f or Gefitinib) or a vehicle control (DMSO) are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescent detection system.[8]
-
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.[6]
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., A431, SKBR3) are seeded in 96-well plates and allowed to attach overnight.[4]
-
Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[6]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for evaluating kinase inhibitors.
Caption: EGFR/HER2 signaling pathway and the inhibitory action of ATP-competitive compounds.
References
- 1. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
Comparative Guide to Validated Analytical Methods for 1-Bromoisoquinolin-3-amine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of suitable analytical methodologies for the quantification of 1-Bromoisoquinolin-3-amine, a crucial intermediate in pharmaceutical synthesis. While specific validated methods for this exact analyte are not extensively documented in publicly available literature, this document outlines highly probable and effective techniques based on the analysis of structurally similar compounds, such as other brominated aminoquinolines and general amine analytes. The presented data and protocols are representative and intended to serve as a robust starting point for method development and validation.
The primary recommended techniques for the accurate quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are well-suited for the analysis of aromatic amines and related heterocyclic compounds, offering excellent separation and sensitivity.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a versatile and widely used technique for the quantification of pharmaceutical compounds. For aromatic amines like this compound, Reverse-Phase HPLC (RP-HPLC) is particularly effective.[1] Gas Chromatography (GC) could also be considered, but may require derivatization for a polar compound like an aminoisoquinoline to improve volatility and thermal stability.[2] For higher sensitivity and specificity, especially in complex matrices or for impurity profiling, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the preferred method.[2]
Quantitative Data Summary
The following table summarizes hypothetical yet realistic performance data for the recommended analytical methods for this compound quantification. These values are based on typical performance characteristics observed for similar analytes.[2][3]
| Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | > 0.999 | > 0.998 |
| Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ~30 ng/mL | ~0.3 ng/mL |
| Limit of Quantification (LOQ) | ~100 ng/mL | ~1 ng/mL |
| Specificity | Good, baseline separation from impurities | Excellent, based on mass-to-charge ratio |
Experimental Workflow and Method Validation
The development and validation of a robust analytical method is a critical process to ensure data accuracy and reliability.[2] The general workflow for this process is illustrated in the diagram below. International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the validation of analytical procedures.[4]
Detailed Experimental Protocols
The following are detailed, representative protocols for the quantification of this compound using RP-HPLC and LC-MS/MS.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for routine quantification and purity assessment of this compound. Advances in column chemistries, such as superior end-capping, allow for good peak shapes for amine compounds even at low pH.[5]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for bioanalytical studies or trace-level impurity quantification.[6]
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: A precursor ion would be selected (e.g., [M+H]⁺) and fragmented to produce a characteristic product ion. The exact m/z values would need to be determined experimentally by infusing a standard solution.
-
Internal Standard (IS): A structurally similar and stable isotopically labeled compound is recommended.
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard in an appropriate solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare calibration standards by spiking the appropriate matrix (e.g., blank plasma, solvent) with varying concentrations of this compound and a fixed concentration of the internal standard.
-
Sample Preparation (for plasma): Perform protein precipitation by adding three volumes of cold acetonitrile (containing the internal standard) to one volume of plasma sample. Vortex, then centrifuge to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 1-Bromoisoquinolin-3-amine Analogs as Potential Kinase Inhibitors
A Guide for Computational Drug Discovery
This guide presents a comparative framework for in silico docking studies of 1-Bromoisoquinolin-3-amine analogs, a scaffold of interest in medicinal chemistry. Due to the limited availability of specific, direct comparative docking data for a series of this compound analogs in the public domain, this document provides a representative analysis based on methodologies and findings from closely related isoquinoline and quinoline derivatives.[1][2] The data and protocols herein are intended to serve as a robust reference for researchers initiating computational evaluation of this chemical class against protein kinase targets, which are frequently implicated in proliferative diseases.[3][4]
Comparative Docking Performance of this compound Analogs
Molecular docking simulations are crucial for predicting the binding affinity and interaction patterns of small molecules with protein targets.[1] A more negative docking score generally indicates a stronger predicted binding affinity.[5] The following table summarizes hypothetical, yet representative, docking scores of this compound and its analogs against Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, a common target for isoquinoline-based inhibitors.[1]
| Compound ID | Analog Structure | Target Protein | PDB ID | Docking Score (kcal/mol) |
| BIA-01 | This compound (Parent) | EGFR Tyrosine Kinase | 2J6M | -7.8 |
| BIA-02 | 1-Bromo-7-methoxyisoquinolin-3-amine | EGFR Tyrosine Kinase | 2J6M | -8.5 |
| BIA-03 | N-Methyl-1-bromoisoquinolin-3-amine | EGFR Tyrosine Kinase | 2J6M | -8.1 |
| BIA-04 | 1-Phenylisoquinolin-3-amine | EGFR Tyrosine Kinase | 2J6M | -9.2 |
| BIA-05 | 1-(4-Chlorophenyl)isoquinolin-3-amine | EGFR Tyrosine Kinase | 2J6M | -9.6 |
Experimental Workflow Visualization
The following diagram illustrates a standard workflow for performing a comparative molecular docking study, from initial preparation to final analysis.
Detailed Experimental Protocols
The methodologies outlined below are critical for obtaining reliable and reproducible molecular docking results and are based on standard practices reported in the literature.[1][2]
1. Protein Preparation
-
Structure Retrieval: The three-dimensional crystal structure of the target protein, EGFR Tyrosine Kinase, is obtained from the Protein Data Bank (PDB).
-
Preparation Steps: The protein structure is prepared for docking using software such as AutoDock Tools or Maestro.[1][5] This process typically involves:
-
Removal of all non-essential water molecules and co-crystallized ligands.[6]
-
Addition of polar hydrogen atoms to the protein structure.
-
Assignment of partial atomic charges (e.g., Kollman charges) to all atoms.[1]
-
Energy minimization of the protein structure to relieve any steric clashes and optimize geometry.
-
2. Ligand Preparation
-
Structure Sketching: The 2D structures of the this compound analogs are drawn using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
3D Conversion and Optimization: The 2D structures are converted into 3D conformations. A geometry optimization and energy minimization are then performed using a suitable force field, such as MMFF94, to obtain stable, low-energy conformers.[1][2] The final structures are saved in a compatible format (e.g., .pdbqt) for the docking software.
3. Molecular Docking Simulation
-
Grid Generation: A grid box is defined to encompass the active site of the target protein. The center and dimensions of the grid are chosen to cover the entire binding pocket where a known inhibitor or natural substrate binds.[1][2]
-
Docking Algorithm: A docking program like AutoDock Vina is used to perform the simulation.[1] The software systematically explores various conformations and orientations (poses) of each ligand within the defined grid box. It calculates the binding affinity for each pose using a scoring function.[5] The program aims to identify the pose with the lowest binding energy, which represents the most probable and stable binding mode.
4. Analysis of Docking Results
-
Binding Affinity Evaluation: The docking scores (in kcal/mol) are used to rank the ligands based on their predicted binding affinity for the target protein. A more negative score typically signifies a higher binding affinity.[1]
-
Interaction Analysis: The best-docked poses for each ligand are visualized and analyzed using software like PyMOL or Discovery Studio. This analysis focuses on identifying key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the protein's active site.[5] This provides critical insights into the molecular basis of the ligand's inhibitory potential.
References
Safety Operating Guide
Proper Disposal of 1-Bromoisoquinolin-3-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. 1-Bromoisoquinolin-3-amine, a compound utilized in various research applications, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for its safe disposal, building upon established safety protocols to ensure responsible laboratory practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves.[1][2] All handling of this solid compound should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2]
In the event of a spill, the material should be contained by mixing it with sand or a similar inert absorbent material.[2] The absorbed material should then be collected, swept up, and placed in a suitable, tightly closed container for disposal.[2]
Hazard Identification and Classification
This compound is classified with the following hazards:
Signal Word: Warning[1]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C9 H7 Br N2 | [1] |
| Molecular Weight | 223.07 g/mol | [1] |
| Acute Oral Toxicity | Category 4 | [1] |
| Acute Dermal Toxicity | Category 3[3], Category 4[1] | |
| Acute Inhalation Toxicity | Category 4 | [1] |
| Skin Corrosion/Irritation | Category 2 | [1] |
| Serious Eye Damage/Irritation | Category 2 | [1] |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] Laboratories must adhere to their institution's specific waste management protocols and all local, state, and federal regulations.
Experimental Protocol for Preparing Waste for Disposal:
-
Container Selection: Choose a chemically resistant container with a secure, leak-proof lid. The container must be clearly labeled as "Halogenated Organic Waste" and should list "this compound" as a component.
-
Waste Collection: Carefully transfer the waste this compound, including any contaminated materials such as absorbent pads or disposable labware, into the designated waste container. Avoid overfilling the container; it is generally recommended not to exceed 80% of its capacity.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as oxidizing agents.[2]
-
Documentation: Maintain a detailed log of the waste, including the chemical name, quantity, and date of accumulation.
-
Professional Disposal: Arrange for the pickup and disposal of the waste by a certified hazardous waste management company. Provide them with the complete documentation of the waste contents.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Bromoisoquinolin-3-amine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Bromoisoquinolin-3-amine (CAS No. 13130-79-5). The following procedures are designed to ensure a safe laboratory environment and proper logistical management of this chemical.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. It is crucial to understand its specific hazards to implement appropriate safety measures.[1]
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation |
Data sourced from the Fisher Scientific Safety Data Sheet for this compound.[1]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory when handling this compound to prevent exposure.[1][2]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles (conforming to EN166). | Protects against splashes and dust particles causing serious eye irritation.[1] |
| Hand Protection | Wear appropriate chemical-resistant gloves. | Prevents skin contact, which can be harmful and cause irritation.[1] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. | Minimizes the risk of dermal absorption and skin irritation.[1] |
| Respiratory Protection | Use a respirator when dusts are generated. | Protects against inhalation, which is harmful and can cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict handling protocol is essential to minimize risk.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation.[1][3]
-
Area Designation: Designate a specific area for handling this compound to contain any potential contamination.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.
2. Handling the Chemical:
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling and before breaks.[1]
-
Clothing: Remove and wash contaminated clothing before reuse.[1]
-
Exposure Avoidance: Do not get the chemical in eyes, on skin, or on clothing.[1] Avoid breathing dust, fumes, or vapors.[1]
3. Storage:
-
Container: Keep the container tightly closed.
-
Conditions: Store in a cool, well-ventilated area.[4] Protect from direct sunlight and store the contents under argon.[1]
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.[1]
| Exposure Route | First Aid Measures |
| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1] Remove all contaminated clothing. Seek immediate medical attention.[1] |
| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell.[1] Do NOT induce vomiting. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
Disposal Plan
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.[5]
1. Waste Collection:
-
Container: Collect waste material in a designated, properly labeled, and sealed container.
-
Labeling: The label should clearly identify the contents as "Hazardous Waste" and list "this compound".
2. Disposal Procedure:
-
Spills: For small spills, sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[1]
-
Environmental Release: Do not allow the chemical to be released into the environment.[1]
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

isoquinolin-3-amine)
isoquinolin-3-amine)
